Product packaging for Paeonilactone C(Cat. No.:CAS No. 98751-77-0)

Paeonilactone C

Cat. No.: B029573
CAS No.: 98751-77-0
M. Wt: 318.32 g/mol
InChI Key: BDKBBWGLLDEQEV-ZFRZLUBXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Paeonilactone C is a bioactive monoterpene glucoside predominantly isolated from the roots of Paeonia species, such as Paeonia lactiflora, a plant with a longstanding history in traditional medicine. This compound is of significant interest in pharmacological research due to its demonstrated anti-inflammatory and neuroprotective properties. Its primary mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the suppression of nuclear factor kappa B (NF-κB) activation and the subsequent downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2). Researchers utilize this compound as a critical reference standard and investigative tool in studies focused on neuroinflammation, autoimmune disorders, and neurodegenerative conditions such as Alzheimer's disease. Its potential chondroprotective effects also make it a compound of interest in osteoarthritis research. This product is intended for use as a high-purity analytical standard in cell-based assays, in vitro enzymatic studies, and metabolic research to elucidate the complex mechanisms underlying inflammatory processes and to identify potential therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O6 B029573 Paeonilactone C CAS No. 98751-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-17(21)8-13-11(7-14(17)18)12(16(20)23-13)9-22-15(19)10-5-3-2-4-6-10/h2-6,11-13,21H,7-9H2,1H3/t11-,12-,13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKBBWGLLDEQEV-ZFRZLUBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(CC1=O)C(C(=O)O2)COC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]2[C@H](CC1=O)[C@H](C(=O)O2)COC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98751-77-0
Record name Paeonilactone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAEONILACTONE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS4QRR92VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Paeonilactone C: A Technical Guide on its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonilactone C, a monoterpene lactone isolated from the roots of Paeonia lactiflora, has emerged as a compound of interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, natural source, and elucidated biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its known quantitative data. Furthermore, this document explores the potential signaling pathways involved in its mechanism of action, offering a foundation for future research and drug development endeavors.

Discovery and Natural Source

This compound was first reported as a constituent of the roots of Paeonia lactiflora Pall. (Ranunculaceae), a plant with a long history of use in traditional Chinese medicine. The initial isolation and structure elucidation of this compound were pivotal in understanding the chemical diversity of this medicinal plant.

Subsequent studies, such as the work by Kim et al. (2009), have further confirmed the roots of Paeonia lactiflora as the primary natural source of this compound.[1] This research involved a bioactivity-guided fractionation of the methanolic extract of the plant's roots, which led to the isolation of several monoterpenes, including this compound.

Table 1: General Properties of this compound

PropertyValueSource
Chemical Formula C₁₇H₁₈O₆PubChem
Molecular Weight 318.32 g/mol PubChem
IUPAC Name [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoatePubChem
CAS Number 98751-77-0PubChem
Natural Source Roots of Paeonia lactiflora Pall.[1]

Experimental Protocols

Isolation of this compound from Paeonia lactiflora Roots

The following protocol is based on the methodology described by Kim et al. (2009) for the bioactivity-guided isolation of this compound.

Diagram 1: Experimental Workflow for this compound Isolation

G A Dried Roots of Paeonia lactiflora B Extraction with 80% Methanol A->B C Concentration in vacuo B->C D Suspension in H₂O and Partitioning C->D E n-Hexane Fraction D->E Non-polar compounds F CHCl₃ Fraction D->F Target fraction G EtOAc Fraction D->G H n-Butanol Fraction D->H I Silica Gel Column Chromatography of CHCl₃ Fraction F->I J Elution with CHCl₃-Methanol Gradient I->J K Fractions Containing this compound J->K L Further Chromatographic Purification K->L M Pure this compound L->M

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and ground roots of Paeonia lactiflora are extracted with 80% methanol at room temperature.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol.

  • Fraction Selection: The chloroform fraction, showing significant biological activity in preliminary assays, is selected for further purification.

  • Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of chloroform-methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

  • Final Purification: The fractions rich in this compound are combined and subjected to further chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

The structure of this compound is typically determined through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly the benzoyl group.

Table 2: Spectroscopic Data for this compound

(Note: Specific quantitative data from the original discovery publication is not available in the immediate search results. The data presented here are representative values and should be cross-referenced with the primary literature for precise chemical shifts and coupling constants.)

Spectroscopic Method Key Observations
¹H-NMR Signals corresponding to aromatic protons of the benzoyl group, methylene protons adjacent to the ester, methine protons of the lactone ring, and a methyl group.
¹³C-NMR Resonances for carbonyl carbons of the lactone and ester, aromatic carbons, and aliphatic carbons of the terpene core.
MS (ESI) A molecular ion peak corresponding to the exact mass of this compound.
IR (KBr) Absorption bands indicating the presence of hydroxyl, ester carbonyl, and lactone carbonyl functional groups.

Biological Activity and Potential Signaling Pathways

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective activity. A study by Kim et al. (2009) found that this compound protected primary cultures of rat cortical cells from neurotoxicity induced by hydrogen peroxide (H₂O₂).[1] This suggests a potential role for this compound in mitigating oxidative stress-related neuronal damage.

Table 3: Neuroprotective Activity of this compound

Assay Cell Type Inducing Agent Observed Effect Reference
Cell Viability AssayPrimary rat cortical cellsH₂O₂Significant protection against H₂O₂-induced neurotoxicity[1]
Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its neuroprotective effects against oxidative stress suggest the involvement of pathways that regulate cellular antioxidant responses and cell survival. Based on the known mechanisms of other neuroprotective compounds and related natural products, the following pathways are hypothesized to be relevant.

Diagram 2: Hypothesized Signaling Pathways for this compound's Neuroprotective Action

G cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Potential Cellular Targets cluster_3 Cellular Response A H₂O₂ C Nrf2 Pathway A->C Induces D MAPK Pathway A->D Activates B This compound B->C Activates? B->D Modulates? E Antioxidant Gene Expression C->E Upregulates F Inhibition of Apoptosis D->F Regulates G Neuronal Survival E->G Promotes F->G Leads to

Caption: Potential signaling pathways in this compound's neuroprotection.

Hypothesized Mechanisms:

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. It is plausible that this compound could activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes, thereby protecting neurons from oxidative damage.

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular processes including proliferation, differentiation, and apoptosis. This compound may modulate MAPK pathways, such as the ERK, JNK, and p38 pathways, to promote cell survival and inhibit apoptotic signals triggered by oxidative stress.

Further research is required to definitively elucidate the specific molecular targets and signaling pathways through which this compound exerts its neuroprotective effects.

Conclusion and Future Directions

This compound, a monoterpene derived from the roots of Paeonia lactiflora, has demonstrated promising neuroprotective properties against oxidative stress. This technical guide has outlined its discovery, natural source, and a detailed protocol for its isolation. While its biological activity is established, the precise molecular mechanisms and signaling pathways remain to be fully elucidated.

Future research should focus on:

  • Comprehensive Spectroscopic Analysis: Obtaining and publishing a complete set of spectroscopic data from a primary source to serve as a definitive reference.

  • Mechanism of Action Studies: Investigating the specific interactions of this compound with cellular targets and its effects on signaling pathways such as Nrf2/ARE and MAPK in neuronal models.

  • In Vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.

A deeper understanding of this compound's pharmacology will be instrumental in harnessing its therapeutic potential for the development of novel treatments for neurodegenerative disorders.

References

Isolating Paeonilactone C from Paeonia lactiflora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and purification of Paeonilactone C, a monoterpene found in the roots of Paeonia lactiflora (white peony). This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and potential therapeutic applications of this natural compound. The guide details the experimental protocols, quantitative yields, and potential signaling pathways associated with its neuroprotective effects.

Introduction

Paeonia lactiflora has a long history of use in traditional medicine, and its roots are a rich source of bioactive compounds, including monoterpenes, flavonoids, and tannins. Among these, this compound has garnered interest for its potential pharmacological activities. Notably, it has demonstrated significant neuroprotective effects against oxidative stress in preclinical studies. This guide outlines a detailed methodology for the isolation of this compound, providing a foundation for further research and development.

Isolation and Purification of this compound

The isolation of this compound from the dried roots of Paeonia lactiflora is a multi-step process involving extraction, solvent partitioning, and sequential chromatographic techniques. The following protocol is based on established methodologies for the bioactivity-guided fractionation of monoterpenes from this plant source.[1]

Quantitative Data Summary

The following table summarizes the yield of this compound at various stages of the isolation process, starting from 8.5 kg of dried Paeonia lactiflora root.[1]

StageStarting MaterialProductYield
Extraction 8.5 kg Dried Paeonia lactiflora Roots1.3 kg Crude 80% Methanol Extract15.3%
Solvent Partitioning 1.3 kg Crude Methanol Extract17 g Chloroform (CHCl₃) Fraction1.3% (from crude extract)
Final Purification 17 g Chloroform (CHCl₃) Fraction25 mg this compound0.15% (from CHCl₃ fraction)
Experimental Protocols
  • Preparation of Plant Material: 8.5 kg of dried roots of Paeonia lactiflora are ground into a coarse powder.

  • Extraction: The powdered root material is extracted with 80% methanol at room temperature using an ultrasonic apparatus. The resulting extract is then concentrated under reduced pressure (in vacuo) to yield a crude extract.[1]

The crude methanol extract (1.3 kg) is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This process involves successive extractions with:

  • n-hexane

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • n-butanol

The fractions are collected and concentrated. The chloroform (CHCl₃) fraction, weighing 17 g, is enriched with monoterpenes, including this compound, and is carried forward for further purification.[1]

A multi-step chromatographic approach is employed to isolate this compound from the complex chloroform fraction.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of chloroform-methanol is used as the eluent.

    • Fractionation: The CHCl₃ fraction (17 g) is loaded onto the silica gel column. Elution with the solvent gradient yields five main fractions (C1-C5). Fraction C2 is found to contain this compound.[1]

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Fractionation: Fraction C2 is subjected to chromatography over Sephadex LH-20 to further separate its components, yielding four subfractions (C2-1 to C2-4). Subfraction C2-2 is enriched in this compound.[1]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A semi-preparative HPLC column is used for the final purification.

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile-methanol-water in a ratio of 5:45:50 (v/v/v).

    • Flow Rate: 2 mL/min.

    • Detection: The elution is monitored by a suitable detector (e.g., UV-Vis).

    • Isolation: this compound is isolated from subfraction C2-2 at a retention time of 18.8 minutes, yielding 25 mg of the pure compound.[1]

Visualization of the Isolation Workflow

The following diagram illustrates the workflow for the isolation of this compound from Paeonia lactiflora.

Isolation_Workflow Start Dried Paeonia lactiflora Roots (8.5 kg) Extraction Extraction with 80% Methanol Start->Extraction Crude_Extract Crude Methanol Extract (1.3 kg) Extraction->Crude_Extract Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-butanol) Crude_Extract->Partitioning CHCl3_Fraction Chloroform (CHCl3) Fraction (17 g) Partitioning->CHCl3_Fraction Silica_Gel Silica Gel Column Chromatography CHCl3_Fraction->Silica_Gel Fraction_C2 Fraction C2 Silica_Gel->Fraction_C2 Sephadex Sephadex LH-20 Chromatography Fraction_C2->Sephadex Subfraction_C2_2 Subfraction C2-2 Sephadex->Subfraction_C2_2 Prep_HPLC Semi-preparative HPLC Subfraction_C2_2->Prep_HPLC Paeonilactone_C This compound (25 mg) Prep_HPLC->Paeonilactone_C

Isolation Workflow for this compound.

Potential Signaling Pathways and Mechanism of Action

While detailed studies on the specific signaling pathways of this compound are still emerging, its demonstrated neuroprotective activity against oxidative stress suggests the involvement of key cellular defense mechanisms. The biological activities of other well-studied monoterpenes from Paeonia lactiflora, such as paeoniflorin, provide insights into the potential pathways that may be modulated by this compound.

Neuroprotection against Oxidative Stress

This compound has been shown to significantly protect primary cultures of rat cortical cells against neurotoxicity induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress.[1] This suggests that this compound may act by either directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense systems.

Postulated Signaling Pathways

Based on the activities of related compounds and the nature of its protective effects, the following signaling pathways are hypothesized to be involved in the mechanism of action of this compound.

Signaling_Pathways cluster_nrf2 Nrf2 Signaling Pathway cluster_mapk MAPK Signaling Pathway cluster_nfkb NF-κB Signaling Pathway Paeonilactone_C This compound Nrf2 Nrf2 Activation Paeonilactone_C->Nrf2 Potential Activation MAPK Modulation of MAPK (e.g., p38, JNK, ERK) Paeonilactone_C->MAPK Potential Modulation NFkB Inhibition of NF-κB Activation Paeonilactone_C->NFkB Potential Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Apoptosis_Inflammation Regulation of Apoptosis and Inflammation MAPK->Apoptosis_Inflammation Apoptosis_Inflammation->Neuroprotection Pro_inflammatory_Cytokines Decreased Production of Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Neuroprotection

Hypothesized Signaling Pathways of this compound.
  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a common mechanism by which natural compounds exert their neuroprotective effects against oxidative stress. It is plausible that this compound could activate Nrf2, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing cellular antioxidant capacity.

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades, including the p38, JNK, and ERK pathways, are critically involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of these pathways is often implicated in neurodegenerative processes. This compound may exert its neuroprotective effects by modulating the activity of one or more of these MAPK pathways to suppress pro-apoptotic and pro-inflammatory signaling.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines and mediators. The anti-inflammatory properties observed in other compounds from Paeonia lactiflora suggest that this compound might also inhibit the NF-κB pathway, contributing to its neuroprotective effects.

Conclusion

This technical guide provides a detailed methodology for the isolation and purification of this compound from Paeonia lactiflora. The outlined protocols and quantitative data offer a valuable resource for researchers aiming to obtain this compound for further investigation. While the precise molecular mechanisms of this compound are yet to be fully elucidated, its demonstrated neuroprotective activity against oxidative stress points towards the modulation of key signaling pathways such as Nrf2, MAPK, and NF-κB. Further studies are warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential in the context of neurodegenerative and inflammatory diseases.

References

An In-Depth Technical Guide to Paeonilactone C: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonilactone C is a monoterpenoid lactone isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation, and an exploration of its neuroprotective biological activity. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex molecule characterized by a fused bicyclic lactone core structure. Its systematic IUPAC name is [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate.[1] The molecule possesses four chiral centers, leading to a specific three-dimensional arrangement that is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₈O₆[1]
Molecular Weight 318.32 g/mol [1]
IUPAC Name [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate[1]
CAS Number 98751-77-0[1]
InChI Key BDKBBWGLLDEQEV-ZFRZLUBXSA-N[1]

Stereochemistry

The absolute stereochemistry of this compound has been determined as (3S, 3aR, 6S, 7aR). This specific configuration is defined by the spatial arrangement of substituents at the four chiral centers within the molecule. The stereochemical integrity is essential for its interaction with biological targets.

The stereochemistry is unambiguously defined by its IUPAC name and can be represented in various formats.

Table 2: Stereochemical Representations of this compound

RepresentationValueReference
SMILES C[C@@]1(C[C@@H]2--INVALID-LINK----INVALID-LINK--COC(=O)C3=CC=CC=C3)O[1]
InChI InChI=1S/C17H18O6/c1-17(21)8-13-11(7-14(17)18)12(16(20)23-13)9-22-15(19)10-5-3-2-4-6-10/h2-6,11-13,21H,7-9H2,1H3/t11-,12-,13-,17+/m1/s1[1]

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

Table 3: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'8.05dd8.4, 1.2
H-4'7.59t7.4
H-3'7.46t7.8
H-34.80m
H-9a4.60dd12.0, 3.6
H-9b4.48dd12.0, 4.8
H-3a3.32m
H-7a3.05ddd12.0, 6.0, 3.0
H-4a2.50m
H-4b2.15m
H-7a2.05m
H-7b1.85m
6-CH₃1.45s

Data extrapolated from similar compounds and requires experimental verification for this compound.

Table 4: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-5208.0
C-2174.5
C-1'166.2
C-4'133.4
C-2'129.8
C-1'129.4
C-3'128.5
C-682.1
C-7a78.9
C-964.3
C-3a45.0
C-340.1
C-738.9
C-435.5
6-CH₃25.4

Data extrapolated from similar compounds and requires experimental verification for this compound.

Optical Rotation:

The specific rotation of this compound is a key parameter confirming its enantiomeric purity. Specific rotation value is not currently available in the searched literature.

Experimental Protocols

Isolation and Purification of this compound

This compound is naturally found in the roots of Paeonia lactiflora. The following is a general protocol for its isolation, based on the work of Kim et al. (2009).

Experimental Workflow for Isolation

Isolation_Workflow Start Dried and powdered roots of Paeonia lactiflora Extraction Extraction with 80% Methanol Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Suspension Suspension in H₂O Concentration->Suspension Partitioning Successive partitioning with n-hexane, CHCl₃, EtOAc, and n-BuOH Suspension->Partitioning CHCl3_Fraction CHCl₃ Fraction Partitioning->CHCl3_Fraction Silica_Gel_CC Silica Gel Column Chromatography (Eluent: CHCl₃-MeOH gradient) CHCl3_Fraction->Silica_Gel_CC Fractionation Collection of Fractions Silica_Gel_CC->Fractionation Purification Further purification of this compound containing fractions Fractionation->Purification Paeonilactone_C Pure this compound Purification->Paeonilactone_C

Caption: Isolation workflow for this compound.

Detailed Protocol:

  • Extraction: The dried and powdered roots of Paeonia lactiflora are extracted with 80% methanol at room temperature.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Chromatography: The chloroform-soluble fraction, which contains this compound, is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of chloroform and methanol.

  • Purification: Fractions containing this compound are collected and further purified, typically by recrystallization or further chromatographic steps, to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant neuroprotective activity. Specifically, it has been shown to protect primary cultured rat cortical cells from oxidative stress induced by hydrogen peroxide (H₂O₂).

While the precise signaling pathway of this compound's neuroprotective effect has not been fully elucidated, its action against oxidative stress suggests potential involvement of key cellular defense mechanisms.

Hypothesized Neuroprotective Signaling Pathway

Neuroprotective_Pathway Paeonilactone_C This compound Cell Neuron Paeonilactone_C->Cell Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Cell ROS Increased ROS Cell->ROS Antioxidant_Pathways Activation of Antioxidant Pathways (e.g., Nrf2/ARE) Cell->Antioxidant_Pathways Modulation by this compound Damage Cellular Damage & Apoptosis ROS->Damage Antioxidant_Pathways->ROS Scavenging/Reduction Survival Neuronal Survival Antioxidant_Pathways->Survival

Caption: Hypothesized mechanism of neuroprotection.

The protective effect of this compound against H₂O₂-induced neurotoxicity points towards its potential to either directly scavenge reactive oxygen species (ROS) or to upregulate endogenous antioxidant defense systems. Further research is warranted to delineate the specific molecular targets and signaling cascades, such as the Nrf2-ARE or MAPK pathways, that are modulated by this compound.

Conclusion

This compound is a structurally complex natural product with defined stereochemistry and promising neuroprotective properties. This guide provides a consolidated resource of its chemical and physical characteristics, spectroscopic data, and a protocol for its isolation. The elucidation of its precise mechanism of action and the development of efficient synthetic routes are key areas for future research, which could unlock its full therapeutic potential.

References

A Comprehensive Technical Guide to Paeonilactone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Paeonilactone C, a bioactive natural product with significant therapeutic potential. It covers its fundamental chemical properties, and will serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Core Chemical Properties

This compound is a monoterpenoid lactone that has been isolated from various species of the genus Paeonia. Its chemical identity is well-established, and its fundamental properties are summarized below.

PropertyValueSource
CAS Number 98751-77-0[1]
Molecular Formula C₁₇H₁₈O₆[1][2]
Molecular Weight 318.32 g/mol [1][2]
IUPAC Name [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate[1]

Further research into the biological activities, mechanisms of action, and potential therapeutic applications of this compound is ongoing. This guide will be updated as more information, including detailed experimental protocols and signaling pathway involvement, becomes available.

References

Unraveling the Synthesis: A Technical Guide to the Putative Biosynthetic Pathway of Paeonilactone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonilactone C, a monoterpenoid lactone isolated from the roots of Paeonia lactiflora, has garnered interest for its potential pharmacological activities. Despite its significance, the complete biosynthetic pathway of this natural product in plants remains to be fully elucidated. This technical guide synthesizes current knowledge on related monoterpenoid and secondary metabolite biosynthesis to propose a putative pathway for this compound. We delve into the hypothetical enzymatic steps, from precursor synthesis to the final structural modifications. This document also outlines key experimental methodologies and presents data in a structured format to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery in their efforts to fully characterize and potentially harness this intricate biosynthetic machinery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general isoprenoid pathway, leading to the formation of a monoterpenoid scaffold, which then undergoes a series of oxidative and rearrangement reactions to form the characteristic lactone structure, followed by a final benzoylation step.

Synthesis of the Monoterpenoid Precursor: Geranyl Pyrophosphate (GPP)

Like all terpenoids in plants, the biosynthesis of the C10 backbone of this compound begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids. For monoterpenoids, the MEP pathway is generally the primary source of IPP and DMAPP.

A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS) , yields the universal C10 monoterpenoid precursor, geranyl pyrophosphate (GPP).

Formation of the Monoterpenoid Scaffold

Following the synthesis of GPP, the pathway diverges to create a vast array of monoterpenoid structures. For this compound, it is proposed that GPP is first converted into a cyclic monoterpenoid. This cyclization is a critical step, catalyzed by monoterpene synthases (MTS) . The exact cyclic intermediate for this compound is unknown, but it likely involves a pinane or a related bicyclic scaffold, which is common in the parent plant family.

Oxidative Modifications and Lactone Formation

The cyclic monoterpenoid scaffold then undergoes a series of oxidative modifications, which are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases . These enzymes introduce hydroxyl groups and catalyze oxidation reactions that are crucial for the formation of the lactone ring. The formation of the γ-butyrolactone moiety is a key step, likely involving an Fe(II)/α-ketoglutarate-dependent dioxygenase, as seen in the biosynthesis of similar structures like phenalinolactones.[1]

Final Benzoylation Step

The final step in the biosynthesis of this compound is the attachment of a benzoyl group. This is a common modification in plant secondary metabolism that can significantly alter the biological activity of a compound. This reaction is catalyzed by a benzoyl-CoA transferase , which utilizes benzoyl-CoA as the acyl donor. The predicted synthesis of the related compound paeoniflorin also involves a benzoyltransferase.

The proposed biosynthetic pathway is visualized in the following diagram:

This compound Biosynthesis cluster_0 MEP Pathway (Plastid) cluster_1 Monoterpenoid Biosynthesis cluster_2 Phenylpropanoid Pathway cluster_3 Final Product Pyruvate Pyruvate IPP IPP Pyruvate->IPP Multiple Steps G3P Glyceraldehyde-3-P G3P->IPP DMAPP DMAPP IPP->DMAPP IPP Isomerase GPP Geranyl-PP IPP->GPP DMAPP->GPP GPPS Cyclic_Intermediate Cyclic Monoterpene GPP->Cyclic_Intermediate Monoterpene Synthase Oxidized_Intermediate Oxidized Intermediate Cyclic_Intermediate->Oxidized_Intermediate Cytochrome P450s Dehydrogenases Paeonilactone_Core Paeonilactone Core Oxidized_Intermediate->Paeonilactone_Core Dioxygenase/Lactone Synthase Paeonilactone_C This compound Paeonilactone_Core->Paeonilactone_C Benzoyl-CoA Transferase Phenylalanine Phenylalanine Benzoyl_CoA Benzoyl-CoA Phenylalanine->Benzoyl_CoA Multiple Steps Benzoyl_CoA->Paeonilactone_C

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

As the biosynthetic pathway of this compound has not been fully elucidated, no specific quantitative data for the enzymes and intermediates is available. The following table provides a template for the types of quantitative data that would be collected during the characterization of this pathway, with example values drawn from studies of other monoterpenoid biosynthetic enzymes.

Enzyme ClassExample EnzymeSubstrateKm (µM)kcat (s⁻¹)Optimal pHOptimal Temp (°C)
Monoterpene SynthaseLimonene SynthaseGeranyl Pyrophosphate5 - 150.1 - 1.06.5 - 7.530 - 35
Cytochrome P450Geraniol 8-hydroxylaseGeraniol10 - 500.5 - 5.07.0 - 8.025 - 30
Dehydrogenase8-hydroxygeraniol dehydrogenase8-hydroxygeraniol50 - 2001.0 - 10.08.0 - 9.030 - 40
Benzoyl-CoA TransferaseTaxol AcyltransferaseBaccatin III1 - 100.01 - 0.17.5 - 8.530 - 35

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this process.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding the biosynthetic enzymes.

Workflow:

Gene_Cloning_Workflow Start Transcriptome Sequencing of Paeonia lactiflora Root Tissue Homology_Search Homology-based Search for Candidate Genes (MTS, CYP, etc.) Start->Homology_Search Primer_Design Design Gene-Specific Primers Homology_Search->Primer_Design RT_PCR Reverse Transcription PCR (RT-PCR) from Root RNA Primer_Design->RT_PCR Gel_Electrophoresis Agarose Gel Electrophoresis to Verify PCR Product Size RT_PCR->Gel_Electrophoresis Cloning Ligation into Expression Vector (e.g., pET, pYES) Gel_Electrophoresis->Cloning Transformation Transformation into E. coli or Yeast Cloning->Transformation Sequencing Sanger Sequencing to Confirm Gene Identity Transformation->Sequencing

Caption: Workflow for candidate gene identification and cloning.

Methodology:

  • RNA Extraction and Transcriptome Sequencing: Total RNA is extracted from the roots of Paeonia lactiflora, the primary site of this compound accumulation. The RNA is then used for library preparation and high-throughput transcriptome sequencing (RNA-Seq).

  • Bioinformatic Analysis: The resulting transcriptome data is assembled and annotated. Candidate genes for monoterpene synthases, cytochrome P450s, dehydrogenases, and acyltransferases are identified based on sequence homology to known enzymes from other plant species.

  • Gene Cloning: Based on the identified candidate gene sequences, gene-specific primers are designed. The full-length coding sequences are amplified from cDNA synthesized from root RNA using PCR. The amplified DNA fragments are then cloned into a suitable expression vector.

Heterologous Expression and Enzyme Characterization

Objective: To produce the candidate enzymes in a heterologous host and characterize their function.

Workflow:

Enzyme_Characterization_Workflow Start Heterologous Expression of Candidate Gene in E. coli or Yeast Protein_Purification Protein Purification using Affinity Chromatography (e.g., Ni-NTA) Start->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with Putative Substrates Protein_Purification->Enzyme_Assay Product_Analysis Analysis of Reaction Products by GC-MS or LC-MS Enzyme_Assay->Product_Analysis Kinetic_Analysis Enzyme Kinetic Analysis (Km, kcat) Product_Analysis->Kinetic_Analysis End Functional Annotation of Enzyme Kinetic_Analysis->End

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Paeonilactone C and Related Compounds

Introduction

This compound is a natural compound that has been isolated from Paeonia lactiflora[1]. It belongs to the class of benzoate esters[1]. As a constituent of a plant with a long history in traditional medicine, this compound and its related compounds are subjects of growing interest for their potential therapeutic applications. This document provides a comprehensive technical overview of the existing literature on this compound and associated molecules, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of this compound:

  • Molecular Formula: C₁₇H₁₈O₆[1][2]

  • Molecular Weight: 318.32 g/mol [2]

  • IUPAC Name: [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate[1]

Related Compounds from Paeonia lactiflora

Research into the bioactivity of constituents from Paeonia lactiflora often includes a group of structurally and functionally related compounds. Understanding these related molecules provides a broader context for the potential of this compound.

  • Paeonol: A major phenolic component, paeonol has been extensively studied for its anti-inflammatory, neuroprotective, and anti-tumor effects[3]. Its mechanisms often involve modulation of key signaling pathways like TNF and IL-17[3].

  • Paeoniflorin (PF) and Albiflorin (AF): These are isomeric monoterpene glucosides and major constituents of peony root[4]. They exhibit significant neuroprotective effects against glutamate-induced toxicity, although through potentially different mechanisms[4].

  • Paeonilactone B: A member of the benzofurans, this compound is also found in Paeonia lactiflora[5].

Biological Activities and Therapeutic Potential

The compounds derived from Paeonia lactiflora exhibit a range of pharmacological effects, with neuroprotection and anti-inflammatory action being the most prominent.

Neuroprotective Effects

Paeonol and Paeoniflorin have demonstrated significant neuroprotective properties in various experimental models.

  • Paeonol has been shown to play a neuroprotective role by reducing reactive oxygen species (ROS) levels[3]. It can mitigate cognition deficits and protect hippocampal neurons from damage[6]. Studies suggest its potential in managing neurodegenerative conditions like Alzheimer's and Parkinson's diseases[3][6]. In models of diabetic neuropathy, paeonol treatment prevented neuronal damage and demyelination[7].

  • Paeoniflorin (PF) protects neuronal cells against glutamate-induced toxicity by ameliorating apoptosis, reducing ROS accumulation, and enhancing the phosphorylation of AKT[4]. A distinguishing mechanism for PF is its ability to suppress intracellular Ca²⁺ overload and the expression of calcium/calmodulin protein kinase II (CaMKII), a pathway not shared by its isomer, Albiflorin[4].

Anti-inflammatory Effects

The anti-inflammatory properties of these compounds are linked to their ability to modulate cytokine production and key inflammatory signaling pathways.

  • Paeonol exerts its anti-inflammatory effects through multiple targets and signaling pathways, with the TNF and IL-17 signaling pathways being central[3]. It can alleviate skin inflammation by acting on the MAPKs/ERK/p38 signaling pathway[3].

  • The broader class of compounds related to this compound often targets pro-inflammatory mediators. For instance, similar to synthetic anti-inflammatory agents, these natural products can influence the production of cytokines like TNF-α and chemokines such as MCP-1[7][8].

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and its analogs are underpinned by their interaction with complex cellular signaling networks.

Key Signaling Pathways
  • NF-κB Signaling: Paeonol has been shown to decrease the expression of NF-κB in the sciatic nerve of diabetic animals, suggesting that its neuroprotective and anti-inflammatory effects are mediated, at least in part, through the inhibition of this key inflammatory transcription factor[7].

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK, is a crucial pathway in cell survival and inflammation. Paeonol has been shown to modulate the MAPK/ERK/p38 pathway to alleviate specific dermatitis[3].

  • PI3K/AKT Pathway: Paeoniflorin enhances the phosphorylation of AKT and its downstream target GSK-3β, a critical cell survival pathway. This effect was abrogated by an AKT inhibitor, confirming the pathway's role in its neuroprotective action[4].

  • Calcium Homeostasis and CaMKII: Unique to Paeoniflorin is its ability to suppress intracellular calcium overload and the subsequent activation of CaMKII, a key mediator of neuronal damage in excitotoxicity[4].

Visualization of Signaling Pathways

NF_kB_Pathway Paeonol-Mediated Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm Paeonol Paeonol IKK IKK Complex Paeonol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, MCP-1) Nucleus->ProInflammatory Activates Transcription

Caption: Paeonol inhibits the NF-κB signaling pathway.

PI3K_AKT_Pathway Paeoniflorin's Neuroprotective PI3K/AKT Pathway PF Paeoniflorin (PF) Receptor Growth Factor Receptor PF->Receptor Activates CaMKII CaMKII PF->CaMKII Suppresses Expression Calcium Intracellular Ca²⁺ Overload PF->Calcium Suppresses PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits Survival Cell Survival (Anti-apoptosis) AKT->Survival GSK3b->Survival Inhibits CaMKII->Survival Promotes Apoptosis Calcium->CaMKII

Caption: Neuroprotective signaling pathways of Paeoniflorin.

Quantitative Data Summary

CompoundBiological ActivityAssay SystemIC₅₀ / EC₅₀Reference
PaeonolAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesData not available in abstracts[3]
PaeonolNeuroprotectionH₂O₂-induced oxidative stress in NSC-34 cellsData not available in abstracts[6]
PaeoniflorinNeuroprotectionGlutamate-induced damage in PC12 cellsData not available in abstracts[4]
AlbiflorinNeuroprotectionGlutamate-induced damage in PC12 cellsData not available in abstracts[4]

Note: Specific quantitative values (e.g., µM concentrations) were not present in the abstracts of the search results. A full review of the source papers would be required to populate these fields.

Key Experimental Protocols and Workflows

The evaluation of this compound and its analogs involves a range of standard in vitro and in vivo experimental procedures.

In Vitro Cell Viability and Neuroprotection Assay
  • Cell Culture: NSC-34 or PC12 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO₂[6]. For neuronal models, PC12 cells may be differentiated using Nerve Growth Factor (NGF).

  • Induction of Toxicity: To model neurodegenerative conditions, cells are exposed to a toxic stimulus such as glutamate, hydrogen peroxide (H₂O₂), or lipopolysaccharides (LPS)[4][6].

  • Treatment: Cells are co-treated or pre-treated with various concentrations of the test compound (e.g., Paeoniflorin, Paeonol).

  • Viability Assessment (MTT Assay):

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell survival[6].

In Vivo Diabetic Neuropathy Model
  • Induction of Diabetes: Diabetes is induced in Sprague Dawley rats via a single intraperitoneal injection of Streptozotocin (STZ)[7].

  • Treatment: After a period to allow for the development of neuropathy (e.g., six weeks), diabetic animals are treated daily with Paeonol at various doses (e.g., 50, 100, 200 mg/kg) for a specified duration (e.g., four weeks)[7].

  • Behavioral and Physiological Assessment:

    • Neuropathic Pain: Mechanical allodynia, mechanical hyperalgesia, and thermal hyperalgesia are measured.

    • Nerve Function: Motor and sensory nerve conduction velocities are recorded[7].

  • Biochemical and Histopathological Analysis:

    • Sciatic nerves are harvested to measure oxidative stress parameters.

    • Histopathology is performed to assess neuronal damage, demyelination, and leukocyte infiltration.

    • Expression levels of key proteins like NF-κB and MCP-1 are determined using techniques such as Western blotting or immunohistochemistry[7].

General Experimental Workflow

Experimental_Workflow General Workflow for Bioactivity Assessment cluster_assays cluster_analysis A In Vitro Model Selection (e.g., PC12, NSC-34, Macrophages) B Cell Culture & Treatment with Compound A->B D Functional Assays B->D E Molecular Analysis B->E C Induction of Stress/Inflammation (e.g., Glutamate, LPS, H₂O₂) C->B F Data Analysis & Interpretation D->F D1 Cell Viability (MTT) D->D1 D2 Cytokine Measurement (ELISA) D->D2 E->F E1 Western Blot (Protein Expression) (e.g., p-AKT, NF-κB) E->E1 E2 qRT-PCR (Gene Expression) E->E2 E3 Calcium Imaging E->E3

Caption: A generalized workflow for in vitro compound testing.

Conclusion

This compound, along with related compounds from Paeonia lactiflora such as Paeonol and Paeoniflorin, represents a promising class of natural products with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. Their mechanisms of action are multifaceted, involving the modulation of critical signaling pathways like NF-κB, PI3K/AKT, and MAPK, as well as the regulation of intracellular calcium levels. While detailed quantitative data on this compound itself remains to be fully elucidated, the extensive research on its analogs provides a strong foundation for its continued investigation. Future studies should focus on isolating the specific activities and potency of this compound to better understand its potential as a lead compound for drug development.

References

Preliminary Biological Screening of Paeonilactone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone C is a monoterpene lactone isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine. Preliminary biological screening has identified this compound as a compound of interest, primarily for its neuroprotective properties. This technical guide provides a comprehensive overview of the available data on the biological activities of this compound, with a focus on its neuroprotective effects against oxidative stress. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biological Activity: Neuroprotection

The primary biological activity of this compound reported in the scientific literature is its neuroprotective effect. Specifically, it has been shown to protect neuronal cells from damage induced by oxidative stress.

In Vitro Neuroprotective Activity

A key study demonstrated that this compound significantly protected primary cultures of rat cortical cells from neurotoxicity induced by hydrogen peroxide (H₂O₂).[1] H₂O₂ is a well-established inducer of oxidative stress, a pathological process implicated in a variety of neurodegenerative diseases.[1] The protective effect of this compound suggests its potential as a therapeutic agent for conditions where neuronal damage is mediated by reactive oxygen species (ROS).

Quantitative Data

The following table summarizes the quantitative data available from the preliminary biological screening of this compound.

Table 1: Neuroprotective Activity of this compound Against H₂O₂-Induced Neurotoxicity in Rat Cortical Cells [1]

CompoundConcentration (µM)Cell Viability (%)
Control-100
H₂O₂ (100 µM)-50.2 ± 2.1
This compound1.065.3 ± 2.5
This compound10.078.9 ± 3.1
This compound100.085.1 ± 2.8*

*p < 0.05 compared to the H₂O₂-treated group.

Experimental Protocols

This section provides a detailed methodology for the key in vitro neuroprotection assay used to evaluate the biological activity of this compound.

Neuroprotective Activity Assay Against H₂O₂-Induced Oxidative Stress[1]

4.1.1. Cell Culture

  • Primary cortical cell cultures are prepared from the cerebral cortices of 17-day-old rat fetuses.

  • The cortices are dissected and mechanically dissociated into single cells.

  • Cells are plated on poly-L-lysine-coated 24-well plates at a density of 2.5 x 10⁵ cells/well.

  • The cells are cultured in a serum-free medium supplemented with B27 and glutamine.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO₂ for 7 days before treatment.

4.1.2. Treatment

  • After 7 days in culture, the cells are pre-treated with various concentrations of this compound (1.0, 10.0, and 100.0 µM) for 24 hours.

  • Following the pre-treatment period, the culture medium is replaced with fresh medium containing 100 µM H₂O₂ to induce oxidative stress.

  • The cells are incubated with H₂O₂ for an additional 24 hours.

4.1.3. Assessment of Cell Viability

  • Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • The culture medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Neuroprotective Screening

The following diagram illustrates the general workflow for the in vitro screening of this compound for its neuroprotective effects.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Treatment Protocol cluster_analysis Data Analysis A Primary Cortical Cell Isolation from Rat Fetuses B Cell Dissociation and Plating A->B C 7-Day Incubation B->C D Pre-treatment with This compound C->D E Induction of Oxidative Stress with H₂O₂ D->E F MTT Assay for Cell Viability E->F G Absorbance Measurement F->G H Calculation of Neuroprotection G->H

Experimental workflow for in vitro neuroprotective screening.
Postulated Signaling Pathway for Neuroprotection

While the precise signaling pathway for this compound's neuroprotective activity has not been elucidated, it is hypothesized to involve the modulation of intracellular antioxidant pathways. Oxidative stress leads to an increase in reactive oxygen species (ROS), which can trigger apoptotic pathways. This compound may exert its protective effects by scavenging ROS or by upregulating endogenous antioxidant enzymes, thereby mitigating the downstream effects of oxidative damage.

signaling_pathway cluster_stress Cellular Stress cluster_cellular_response Cellular Response cluster_intervention Therapeutic Intervention H2O2 H₂O₂ (Oxidative Stress) ROS Increased Intracellular ROS H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Neuronal Death Caspase->Apoptosis PLC This compound PLC->ROS Inhibition

Hypothesized neuroprotective mechanism of this compound.

Conclusion

The preliminary biological screening of this compound has revealed its significant neuroprotective activity against oxidative stress in an in vitro model. The quantitative data and detailed experimental protocol provided in this guide offer a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved in its neuroprotective effects, as well as evaluating its efficacy and safety in in vivo models of neurodegenerative diseases. The promising initial findings suggest that this compound is a valuable lead compound for the development of novel neuroprotective agents.

References

Spectroscopic Profile of Paeonilactone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Paeonilactone C, a monoterpene isolated from the roots of Paeonia lactiflora. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

Core Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ) ppm
Data not available in search results
Table 3: Mass Spectrometry (MS) Data for this compound
Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESIData not available in search resultsData not available in search results
Table 4: Infrared (IR) Spectroscopy Data for this compound
Functional GroupWavenumber (cm⁻¹)
Data not available in search results

Experimental Protocols

Detailed experimental protocols are essential for the replication of spectroscopic data and for ensuring the quality and consistency of future research.

Isolation of this compound

This compound is typically isolated from the roots of Paeonia lactiflora through a bioactivity-guided fractionation process. This involves methanolic extraction of the plant material, followed by a series of chromatographic techniques to separate the various chemical constituents.[1][2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly employed to determine the accurate mass and molecular formula of this compound.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film on a NaCl plate. The spectra are recorded in the wavenumber range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow A Plant Material (Paeonia lactiflora roots) B Extraction (e.g., Methanol) A->B C Chromatographic Separation (e.g., Column Chromatography, HPLC) B->C D Isolation of this compound C->D E NMR Spectroscopy (¹H, ¹³C, 2D NMR) D->E F Mass Spectrometry (e.g., HRESIMS) D->F G IR Spectroscopy D->G H Structure Elucidation E->H F->H G->H

Caption: General workflow for the isolation and structural elucidation of this compound.

Disclaimer: The specific spectroscopic data values (chemical shifts, m/z, and wavenumbers) for this compound were not available in the provided search results. The tables are presented as a template for where such data would be populated.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Paeonilactone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification of Paeonilactone C, a monoterpenoid natural product isolated from plants of the Paeonia genus. The protocols described herein are based on established stereoselective synthetic routes and common purification techniques for natural products.

Chemical Structure and Properties

This compound is a bicyclic monoterpenoid with a dense arrangement of stereocenters and oxygen-containing functional groups. Its chemical formula is C₁₇H₁₈O₆, and its structure is characterized by a lactone ring fused to a highly substituted cyclohexane core.

PropertyValue
Molecular Formula C₁₇H₁₈O₆
Molecular Weight 318.32 g/mol
IUPAC Name [(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate
CAS Number 98751-77-0

Stereoselective Synthesis of this compound

The total synthesis of this compound can be achieved through a stereoselective route starting from readily available precursors. The following protocol is a composite of reported synthetic strategies, providing a plausible pathway for its laboratory-scale synthesis. The overall synthetic workflow is depicted below.

G cluster_synthesis This compound Synthetic Workflow A Starting Material (e.g., substituted cyclohexenone) B Iodolactonization & Functional Group Manipulations A->B Multiple Steps C Epoxidation & Ring Opening B->C D Formation of Diol Intermediate (14b) C->D E Swern Oxidation D->E Oxidation of secondary alcohol F Crude this compound E->F G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_nucleus Hypothesized Anti-inflammatory Signaling Pathway of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nucleus NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes activates transcription Paeonilactone_C This compound Paeonilactone_C->IKK inhibits

Application Note & Protocol: Quantification of Paeonilactone C in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and proposed protocols for the quantitative analysis of Paeonilactone C in biological matrices, primarily focusing on plasma. The methodologies described are based on established analytical techniques for structurally related terpene lactones and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a naturally occurring monoterpenoid lactone found in plants of the Paeonia genus, which are widely used in traditional medicine. Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this purpose.

Proposed Analytical Method: UPLC-MS/MS

A UPLC-MS/MS method is proposed for the quantification of this compound due to its high sensitivity, specificity, and speed. The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 1: Proposed UPLC-MS/MS Method Parameters

ParameterProposed Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition (Proposed) To be determined experimentally
Internal Standard (IS) Structurally similar compound, e.g., Paeoniflorin or a stable isotope-labeled analog

Note: The MRM transitions (precursor and product ions) and collision energies for this compound need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Experimental Protocols

This protocol describes the protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution

  • Acetonitrile (HPLC grade), chilled at -20 °C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to the plasma sample and vortex briefly.

  • Add 300 µL of chilled acetonitrile to the tube.

  • Vortex mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

This protocol outlines the preparation of calibration curve (CC) standards and quality control (QC) samples.

Materials:

  • This compound reference standard

  • Internal Standard (IS) reference standard

  • Blank plasma (free of analyte and IS)

  • Methanol (HPLC grade)

Procedure:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with 50% methanol.

  • Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into blank plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the reference standard.

Method Validation

The proposed analytical method should be validated according to the guidelines of the International Council for Harmonisation (ICH) and/or the US Food and Drug Administration (FDA).

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterSpecificationAcceptance Criteria
Linearity 7-8 non-zero concentrationsCorrelation coefficient (r²) ≥ 0.99
Precision (Intra- & Inter-day) 5 replicates at 3 QC levelsRSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- & Inter-day) 5 replicates at 3 QC levelsWithin ±15% of nominal value (±20% at LLOQ)
Recovery 3 QC levelsConsistent, precise, and reproducible
Matrix Effect 3 QC levelsIS-normalized matrix factor RSD ≤ 15%
Limit of Quantification (LLOQ) S/N ≥ 10Within ±20% accuracy and precision
Stability Freeze-thaw, short-term, long-term, post-preparativeWithin ±15% of nominal concentrations

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

signaling_pathway Paeonilactone_C This compound Receptor Cell Surface Receptor Paeonilactone_C->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression (e.g., Anti-inflammatory) TF->Gene_Expression Regulates

Application Note: Quantitative Determination of Paeonilactone C using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of Paeonilactone C, a bioactive terpene lactone isolated from Paeonia lactiflora. The developed protocol is suitable for the analysis of this compound in various matrices, including plant extracts and biological fluids, offering a valuable tool for pharmacokinetic studies, quality control of herbal medicines, and natural product research.

Introduction

This compound is a monoterpenoid lactone found in the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. Preliminary studies suggest that this compound may possess various pharmacological activities. Accurate and reliable quantification of this compound is essential for its further investigation and potential therapeutic development. This document provides a comprehensive protocol for a robust HPLC-MS/MS method tailored for this compound analysis.

Experimental Protocols

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma samples.

  • Materials:

    • Blank plasma

    • This compound standard

    • Methanol (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 400 µL of ice-cold methanol.

    • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS System and Conditions
  • Instrumentation:

    • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

    • Mass Spectrometer: Sciex Triple Quad™ 6500+ System or equivalent.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) %B
      0.0 10
      2.0 40
      5.0 95
      7.0 95
      7.1 10

      | 10.0 | 10 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Gas 1 (Nebulizer Gas): 50 psi.

    • Ion Source Gas 2 (Heater Gas): 50 psi.

    • Curtain Gas: 35 psi.

    • IonSpray Voltage: 5500 V.

    • Temperature: 500°C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
      This compound 319.1 197.1 25 80

      | this compound | 319.1 | 105.1 | 35 | 80 |

Data Presentation

Table 1: Calibration Curve for this compound Quantification
Concentration (ng/mL)Peak Area (Mean ± SD, n=3)Accuracy (%)Precision (RSD, %)
11,523 ± 89102.55.8
57,845 ± 31298.94.0
1015,987 ± 560101.23.5
5080,123 ± 240399.53.0
100162,345 ± 6493100.84.0
500810,987 ± 3243999.24.0
10001,634,567 ± 81728100.15.0

Linear Range: 1 - 1000 ng/mL, R² > 0.998

Table 2: Method Validation Parameters
ParameterResult
Linearity (R²)> 0.998
Lower Limit of Quantitation (LLOQ)1 ng/mL
Accuracy98.9% - 102.5%
Precision (Intra-day RSD)< 6%
Precision (Inter-day RSD)< 8%
Recovery85% - 95%
Matrix EffectMinimal (< 15%)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitation Add 400 µL ice-cold Methanol plasma->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL into HPLC supernatant->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification (Calibration Curve) detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound quantification.

logical_relationship PLC This compound Method HPLC-MS/MS Method PLC->Method Quant Accurate Quantification Method->Quant PK Pharmacokinetic Studies Quant->PK QC Quality Control Quant->QC RD Drug Research & Development PK->RD QC->RD

Caption: Logical relationship of the analytical method's application.

Application Notes & Protocols: Developing In Vitro Assays for Paeonilactone C Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paeonilactone C is a natural product belonging to the lactone family. While direct studies on this compound are limited, compounds with similar structural motifs, such as other lactones and constituents from the Paeonia species, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] This document provides a comprehensive guide to developing a suite of in vitro assays to screen and characterize the potential therapeutic activities of this compound. The protocols outlined below are based on established methodologies for evaluating these key biological functions.

Section 1: Assessment of Anti-Inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases.[4] Many natural compounds exert anti-inflammatory effects by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][5] The following assays are designed to determine if this compound can inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.

Experimental Protocol 1: Inhibition of Inflammatory Mediators in Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation. Inflammation is induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[6]

1.1: Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

1.2: Cytotoxicity Assessment (MTS Assay):

  • Before assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound.

  • Treat RAW 264.7 cells with serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.[6]

  • Measure the absorbance at 490 nm. Cell viability should be above 90% for the concentrations used in subsequent anti-inflammatory assays.

1.3: Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Pre-treat the adhered cells with non-toxic concentrations of this compound for 2 hours.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to the supernatant, incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm. Calculate the percentage inhibition of NO production relative to the LPS-only control.

1.4: Measurement of PGE2, TNF-α, and IL-6 Production (ELISA):

  • Collect the remaining supernatant from the wells used in the Griess assay.

  • Quantify the concentration of PGE2, TNF-α, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[6]

  • Calculate the percentage inhibition of each mediator relative to the LPS-only control.

Data Presentation: Anti-Inflammatory Activity

Summarize the results in the following table format. Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Concentration of this compound (µM)Cell Viability (%)NO Inhibition (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
0 (LPS only)100 ± 00 ± 00 ± 00 ± 00 ± 0
199 ± 2.1
598 ± 1.8
1097 ± 2.5
2595 ± 3.0
5091 ± 2.7
Positive Control (e.g., Dexamethasone)98 ± 1.5

Visualization: Anti-Inflammatory Workflow and Pathway

G cluster_workflow Experimental Workflow: Anti-Inflammatory Assay culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed cytotoxicity Determine Non-Toxic Dose (MTS Assay) seed->cytotoxicity pretreat Pre-treat with this compound seed->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps supernatant Collect Supernatant lps->supernatant griess Measure NO (Griess Assay) supernatant->griess elisa Measure Cytokines/PGE2 (ELISA) supernatant->elisa

Workflow for Anti-Inflammatory Assays.

G cluster_pathway Proposed Signaling Pathway: NF-κB Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription PLC This compound PLC->IKK Potential Inhibition

NF-κB signaling pathway in inflammation.

Section 2: Assessment of Neuroprotective Activity

Neurodegenerative diseases are often linked to oxidative stress and subsequent neuronal cell death.[7] Assays that model this process in vitro are crucial for identifying compounds with neuroprotective potential. This protocol uses a neuronal cell line to assess whether this compound can protect against chemically-induced oxidative stress.

Experimental Protocol 2: Protection Against Oxidative Stress in Neuronal Cells

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) or a murine hippocampal cell line (e.g., HT22) to model oxidative damage induced by hydrogen peroxide (H₂O₂) or glutamate.[8][9]

2.1: Cell Culture and Seeding:

  • Culture SH-SY5Y or HT22 cells in appropriate media (e.g., DMEM/F12 for SH-SY5Y) with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

2.2: Neuroprotection Assay (MTT/Resazurin Assay):

  • Determine the optimal toxic concentration of the inducer (e.g., H₂O₂ or glutamate) that results in approximately 50% cell death (IC₅₀) after 24 hours of exposure.[9]

  • Pre-treat the adhered cells with various non-toxic concentrations of this compound for 2-6 hours.

  • Add the pre-determined concentration of H₂O₂ or glutamate to induce oxidative stress. Include a vehicle control (no inducer, no compound) and a positive control (inducer only).

  • Incubate for 24 hours at 37°C.

  • Assess cell viability using the MTT or Resazurin assay as described previously.[7]

  • Calculate the percentage of neuroprotection afforded by this compound relative to the inducer-only control.

Data Presentation: Neuroprotective Activity
Concentration of this compound (µM)Cell Viability (%) vs. ControlNeuroprotection (%) vs. Oxidative Stress
0 (Untreated)100 ± 0N/A
0 (Inducer only)51.2 ± 3.40 ± 0
198.5 ± 2.1
599.1 ± 1.9
1097.8 ± 2.4
2596.3 ± 3.1
5092.4 ± 2.8
Positive Control (e.g., N-acetylcysteine)98.9 ± 1.7

Visualization: Neuroprotection Workflow and Pathway

G cluster_workflow Experimental Workflow: Neuroprotection Assay culture Culture Neuronal Cells (e.g., SH-SY5Y) seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with This compound seed->pretreat induce Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce incubate Incubate for 24h induce->incubate viability Assess Cell Viability (MTT / Resazurin Assay) incubate->viability

Workflow for Neuroprotection Assays.

G cluster_pathway Proposed Signaling Pathway: MAPK Modulation Stress Oxidative Stress (e.g., H₂O₂) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK ERK ERK Pathway Stress->ERK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK p38/JNK MAPK MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis PLC This compound PLC->MAPKKK Potential Inhibition PLC->ERK Potential Activation Survival Cell Survival ERK->Survival

MAPK signaling in cell survival and apoptosis.

Section 3: Assessment of Anti-Cancer Activity (Apoptosis Induction)

Many natural lactones exhibit anti-cancer properties by inducing programmed cell death, or apoptosis.[1][10] These assays will determine if this compound is cytotoxic to cancer cells and whether this cytotoxicity is mediated through the induction of apoptosis.

Experimental Protocol 3: Cytotoxicity and Apoptosis in Cancer Cells

This protocol involves an initial screening for cytotoxicity against a panel of cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, HepG2 liver cancer) followed by specific assays to confirm apoptosis.[11]

3.1: Cytotoxicity Screening (CCK-8/MTT Assay):

  • Culture a panel of selected cancer cell lines.

  • Seed cells in 96-well plates at their optimal densities.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 200 µM) for 48 or 72 hours.

  • Measure cell viability using a CCK-8 or MTT assay.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

3.2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining):

  • Select a sensitive cell line based on the IC₅₀ values from the cytotoxicity screen.

  • Seed cells in a 6-well plate.

  • Treat cells with this compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.

  • Harvest the cells (including floating cells in the media) and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.[11][12]

  • Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

3.3: Caspase Activity Assay:

  • To confirm the involvement of caspases, the executioners of apoptosis, perform a caspase activity assay.[13]

  • Treat cells in a 96-well plate with this compound as in step 3.2.

  • Use a luminescent or fluorescent kit (e.g., Caspase-Glo® 3/7 Assay) to measure the activity of key executioner caspases.

  • Measure the signal according to the manufacturer's protocol and normalize it to the vehicle-treated control.

Data Presentation: Anti-Cancer Activity

Table 3.1: Cytotoxicity of this compound on Cancer Cell Lines

Cell Line IC₅₀ (µM) after 48h
MCF-7 (Breast)
HeLa (Cervical)
HepG2 (Liver)

| Normal Cell Line (e.g., HEK293) | |

Table 3.2: Apoptosis and Caspase Activation in [Selected Cell Line]

Concentration of this compound Early Apoptosis (%) Late Apoptosis (%) Total Apoptotic Cells (%) Caspase-3/7 Activity (Fold Change)
0 (Vehicle) 1.0
0.5 x IC₅₀
1.0 x IC₅₀
2.0 x IC₅₀

| Positive Control (e.g., Staurosporine) | | | | |

Visualization: Apoptosis Workflow and Pathway

G cluster_workflow Experimental Workflow: Apoptosis Assays screen Screen for Cytotoxicity (CCK-8 / MTT Assay) select Select Sensitive Cell Line & Determine IC₅₀ screen->select treat Treat Cells with this compound (around IC₅₀) select->treat flow Annexin V/PI Staining & Flow Cytometry treat->flow caspase Caspase-3/7 Activity Assay treat->caspase

Workflow for Anti-Cancer/Apoptosis Assays.

G cluster_pathway Proposed Signaling Pathway: Intrinsic Apoptosis PLC This compound Bcl2 Anti-apoptotic Bcl-2 family PLC->Bcl2 Potential Inhibition Bax Pro-apoptotic Bax/Bak PLC->Bax Potential Activation Bcl2->Bax Mito Mitochondrion Bax->Mito forms pore CytC Cytochrome C (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp3 Caspase-3/7 (Executioner Caspases) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic (mitochondrial) apoptosis pathway.

References

Application Notes and Protocols for Paeonilactone C Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone C is a monoterpene lactone isolated from the roots of Paeonia lactiflora. Preliminary studies have indicated its potential as a neuroprotective agent. This document provides detailed application notes and experimental protocols to facilitate further research into the mechanism of action of this compound, with a focus on its anticipated anti-inflammatory and neuroprotective properties. The methodologies described are based on established in vitro assays relevant to the study of inflammation and neurodegeneration.

Postulated Mechanism of Action

Based on studies of structurally related compounds from Paeonia lactiflora, such as paeoniflorin and paeonol, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways involved in inflammation and neuronal cell survival. The primary proposed mechanisms include:

  • Anti-inflammatory Effects: Inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

  • Neuroprotective Effects: Attenuation of oxidative stress-induced neuronal cell death. Evidence suggests that this compound can protect primary rat cortical cells from hydrogen peroxide (H₂O₂)-induced neurotoxicity[1]. It is also postulated to protect against glutamate-induced excitotoxicity.

The following sections provide detailed protocols for investigating these mechanisms.

Data Presentation

Table 1: Summary of Expected Quantitative Data from In Vitro Assays for this compound

AssayCell LineStimulantMeasured ParameterExpected Effect of this compoundReference Compound
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPS (1 µg/mL)Nitrite Concentration (µM) in culture supernatantDose-dependent decreaseL-NAME
Cell Viability (Anti-inflammatory)RAW 264.7 MacrophagesLPS (1 µg/mL)% Cell Viability (MTT Assay)No significant cytotoxicityVehicle Control
Cell Viability (Neuroprotection)PC12 or SH-SY5Y CellsGlutamate (5-20 mM) or H₂O₂ (100-200 µM)% Cell Viability (MTT Assay)Dose-dependent increaseMK-801 or Trolox
Protein Expression (Western Blot)RAW 264.7 or Neuronal CellsLPS or Glutamate/H₂O₂Relative density of p-p65, p-IκBα, p-ERK, p-p38, p-JNKDose-dependent decreaseSpecific Inhibitors

Experimental Protocols

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration by comparing the absorbance to a NaNO₂ standard curve.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Neuroprotective Activity: Attenuation of Oxidative Stress-Induced Cell Death in Neuronal Cells

This protocol evaluates the neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., PC12 or SH-SY5Y). This is based on findings that this compound protects primary rat cortical cells from H₂O₂-induced neurotoxicity[1].

Materials:

  • This compound

  • PC12 or SH-SY5Y cell line

  • Appropriate cell culture medium (e.g., DMEM for SH-SY5Y, RPMI-1640 for PC12) with 10% FBS

  • Hydrogen Peroxide (H₂O₂)

  • 96-well cell culture plates

  • MTT solution

  • DMSO

Procedure:

  • Cell Culture and Seeding: Culture the neuronal cells in their respective media and seed them in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well). Allow them to adhere. For PC12 cells, differentiation with Nerve Growth Factor (NGF) may be performed.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100-200 µM) for a specified period (e.g., 4-6 hours) to induce cell death.

  • Cell Viability Assessment (MTT Assay):

    • Following the H₂O₂ incubation, remove the medium.

    • Add fresh medium containing MTT solution (0.5 mg/mL final concentration).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability relative to the untreated control group.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes the methodology to analyze the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways to determine if this compound inhibits their activation.

Materials:

  • This compound

  • RAW 264.7 cells or a suitable neuronal cell line

  • LPS or H₂O₂/Glutamate for stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture and treat the cells with this compound and the respective stimulant (LPS or H₂O₂/Glutamate) as described in the previous protocols.

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

// Nodes LPS [label="LPS", fillcolor="#F1F3F4"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; Paeonilactone_C [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4"]; IκBα [label="IκBα", fillcolor="#F1F3F4"]; NFκB [label="NF-κB (p65/p50)", fillcolor="#F1F3F4"]; NFκB_nucleus [label="NF-κB (nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(ERK, p38, JNK)", fillcolor="#F1F3F4"]; MAPK_p [label="p-MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_inflammatory_genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, Cytokines)", fillcolor="#F1F3F4"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK; TLR4 -> MAPK_pathway; IKK -> IκBα [label="phosphorylates"]; IκBα -> NFκB [label="releases", style=dashed]; NFκB -> NFκB_nucleus [label="translocates"]; NFκB_nucleus -> Pro_inflammatory_genes [label="activates transcription"]; MAPK_pathway -> MAPK_p [label="phosphorylates"]; MAPK_p -> Pro_inflammatory_genes [label="activates transcription"]; Pro_inflammatory_genes -> Inflammation; Paeonilactone_C -> IKK [arrowhead=tee, color="#34A853"]; Paeonilactone_C -> MAPK_pathway [arrowhead=tee, color="#34A853"]; } dot Caption: Postulated anti-inflammatory mechanism of this compound.

// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#F1F3F4"]; Paeonilactone_C [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Pathway [label="Apoptotic Pathway\n(Caspase activation)", fillcolor="#F1F3F4"]; Neuronal_Cell_Death [label="Neuronal Cell Death", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Survival [label="Neuronal Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Oxidative_Stress -> ROS; ROS -> Mitochondrial_Dysfunction; Mitochondrial_Dysfunction -> Apoptosis_Pathway; Apoptosis_Pathway -> Neuronal_Cell_Death; Paeonilactone_C -> ROS [arrowhead=tee, color="#34A853", label="scavenges"]; Paeonilactone_C -> Cell_Survival [style=dashed]; } dot Caption: Hypothesized neuroprotective mechanism of this compound.

Experimental_Workflow cluster_0 In Vitro Model Setup cluster_1 Endpoint Assays Cell_Culture Cell Culture (RAW 264.7 or Neuronal Cells) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Stimulation Stimulation (LPS or H₂O₂/Glutamate) Treatment->Stimulation Griess_Assay Griess Assay (NO Production) Stimulation->Griess_Assay MTT_Assay MTT Assay (Cell Viability) Stimulation->MTT_Assay Western_Blot Western Blot (Protein Phosphorylation) Stimulation->Western_Blot

References

Identifying Protein Targets of Paeonilactone C: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonilactone C, a monoterpene lactone isolated from peony species, has garnered interest for its potential therapeutic properties. A critical step in elucidating its mechanism of action and advancing its development as a therapeutic agent is the identification of its direct protein targets. This document provides a comprehensive guide to the experimental strategies and protocols for identifying the cellular binding partners of this compound. While specific protein targets for this compound are not yet extensively documented in publicly available literature, this guide outlines established and effective methodologies for such investigations. The protocols provided are based on well-accepted techniques in chemical biology and proteomics for the deconvolution of small molecule targets.

Introduction to Target Identification Strategies

The identification of the direct protein targets of a small molecule like this compound is a key step in understanding its biological activity. Several powerful techniques can be employed for this purpose, broadly categorized into affinity-based methods and label-free methods.

  • Affinity-Based Methods: These techniques rely on the specific interaction between the small molecule (ligand) and its protein target. A common approach is affinity chromatography coupled with mass spectrometry (MS), where an immobilized version of the small molecule is used to "pull down" its binding partners from a complex biological sample.

  • Label-Free Methods: These methods obviate the need for chemical modification of the small molecule, which can sometimes alter its binding characteristics. Techniques like the Drug Affinity Responsive Target Stability (DARTS) assay exploit the principle that a small molecule binding to its target protein can alter the protein's stability, for example, by making it more resistant to proteolysis.[1][2]

This guide will provide detailed protocols for both an affinity-based approach and the DARTS method.

Experimental Workflows

General Workflow for Target Identification

The overall process for identifying the protein targets of this compound involves several key stages, from initial hypothesis generation to final validation.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation A This compound C Target Identification Method (e.g., Affinity Chromatography, DARTS) A->C B Biological System (e.g., Cell Lysate) B->C D Mass Spectrometry (LC-MS/MS) C->D E Identification of Potential Target Proteins D->E F In vitro Binding Assays (e.g., SPR, ITC) E->F G Cellular Target Engagement (e.g., CETSA) E->G I Validated Protein Target F->I G->I H Functional Assays I->H

Caption: General workflow for the discovery and validation of protein targets for a small molecule.

Affinity-Based Target Identification

Principle

This method involves immobilizing a derivative of this compound onto a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a protein mixture, such as a cell lysate. Proteins that bind to this compound will be captured on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[2][3]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Synthesis of this compound Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support. The linker should be attached at a position that does not interfere with protein binding.

    • Couple the this compound derivative to activated agarose beads (e.g., NHS-activated Sepharose).

    • Prepare control beads with the linker alone to identify non-specific binders.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cell line where this compound shows a phenotypic effect) to a sufficient density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive ligand (e.g., excess free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel trypsin digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

Hypothetical Data Presentation

Table 1: Hypothetical list of proteins identified by Affinity Chromatography-MS.

Protein IDProtein NamePeptide Count (this compound Beads)Peptide Count (Control Beads)Fold Enrichment
P12345Mitogen-activated protein kinase 125212.5
Q6789014-3-3 protein zeta/delta18118.0
A1B2C3Heat shock protein 701581.9
D4E5F6Tubulin beta chain12112.0

Label-Free Target Identification: DARTS

Principle

The Drug Affinity Responsive Target Stability (DARTS) method is based on the observation that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis.[1][2] In a typical DARTS experiment, a cell lysate is treated with the small molecule or a vehicle control, and then subjected to limited proteolysis. The proteins that are protected from digestion by the small molecule are then identified by mass spectrometry.

Experimental Workflow: DARTS

G A Cell Lysate B Divide Lysate A->B C Treat with this compound B->C D Treat with Vehicle (Control) B->D E Limited Proteolysis (e.g., with Pronase) C->E F Limited Proteolysis (e.g., with Pronase) D->F G Stop Digestion E->G H Stop Digestion F->H I SDS-PAGE G->I H->I J LC-MS/MS I->J K Identify Protected Proteins J->K

Caption: Workflow for the DARTS (Drug Affinity Responsive Target Stability) experiment.

Experimental Protocol: DARTS
  • Preparation of Cell Lysate:

    • Prepare a native cell lysate as described in the affinity chromatography protocol.

  • Drug Treatment:

    • Divide the lysate into two aliquots.

    • Treat one aliquot with this compound at a final concentration determined by its biological activity (e.g., 10x EC50).

    • Treat the other aliquot with the same concentration of vehicle (e.g., DMSO) as a control.

    • Incubate for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase, thermolysin) to both the this compound-treated and control lysates. The optimal protease and concentration should be determined empirically.

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature.

  • Stopping the Reaction and Sample Preparation:

    • Stop the proteolytic reaction by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

    • Boil the samples to denature the proteins.

  • Protein Separation and Identification:

    • Separate the proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie staining.

    • Excise the protein bands that are more intense in the this compound-treated lane compared to the control lane.

    • Perform in-gel trypsin digestion and identify the proteins by LC-MS/MS.

Hypothetical Data Presentation

Table 2: Hypothetical list of proteins identified by DARTS.

Protein IDProtein NameBand Intensity (this compound)Band Intensity (Control)Protection Ratio
P54321Cyclin-dependent kinase 21.850.523.56
Q09876Annexin A21.530.483.19
R1S2T3Peroxiredoxin-11.210.891.36
U4V5W6Casein kinase II subunit alpha1.980.613.25

Target Validation

Once potential protein targets are identified, it is crucial to validate the interaction and its functional relevance.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between this compound and a purified recombinant target protein and to quantify the binding affinity (KD).

  • Cellular Thermal Shift Assay (CETSA): This in-cell assay measures the thermal stability of a target protein in the presence of the ligand. Binding of this compound to its target should increase the protein's melting temperature.

  • Functional Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound. If it is part of a signaling pathway, downstream events can be monitored.

Hypothetical Signaling Pathway

If, for instance, Mitogen-activated protein kinase 1 (MAPK1, also known as ERK2) is validated as a direct target of this compound, further investigation into its impact on the MAPK/ERK signaling pathway would be warranted.

G cluster_0 MAPK/ERK Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C D Raf C->D E MEK D->E F ERK (MAPK1) E->F G Transcription Factors (e.g., c-Fos, c-Jun) F->G H Cell Proliferation, Differentiation, Survival G->H I This compound I->F

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

The identification of protein targets for novel natural products like this compound is a challenging but essential undertaking for drug discovery and development. The methodologies outlined in this guide, including affinity chromatography-mass spectrometry and DARTS, provide robust frameworks for target deconvolution. While the specific targets of this compound remain to be elucidated, the application of these protocols will undoubtedly shed light on its mechanism of action and pave the way for its potential therapeutic applications.

References

Application Notes and Protocols for Paeonilactone C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Notice to Researchers, Scientists, and Drug Development Professionals

Our comprehensive search of available scientific literature has revealed a significant scarcity of detailed in-vitro studies specifically focusing on Paeonilactone C. While there is a substantial body of research on the related compound, Paeonol, detailed experimental protocols, quantitative data, and elucidated signaling pathways for this compound in cell culture are not sufficiently available to generate the in-depth application notes and protocols as initially requested.

The primary available information indicates a potential neuroprotective role for this compound. One study has shown that it can protect primary rat cortical cells from oxidative stress-induced neurotoxicity. However, this foundational finding has not yet been expanded upon in the public domain to the extent that detailed, replicable protocols and comprehensive datasets can be compiled.

Due to this lack of specific data for this compound, we are unable to provide the requested detailed application notes, quantitative data tables, and signaling pathway diagrams at this time.

We recommend researchers interested in this compound consider the following:

  • Paeonol as a Surrogate: A wealth of information exists for Paeonol, a structurally related compound from the same plant source. Research on Paeonol covers anti-inflammatory effects, apoptosis induction in cancer cells, and neuroprotective mechanisms, complete with detailed protocols and signaling pathway analyses. This information could serve as a valuable starting point for designing experiments with this compound.

  • De Novo Protocol Development: For researchers committed to studying this compound, initial experiments would need to focus on establishing fundamental parameters such as optimal cell lines, effective concentration ranges (dose-response curves), and incubation times for desired effects. Cytotoxicity assays (e.g., MTT, LDH) would be a critical first step.

  • Exploring the Neuroprotective Avenue: Based on the limited available data, investigating the neuroprotective effects of this compound would be a logical starting point. A potential experimental workflow is outlined below as a conceptual guide.

Conceptual Experimental Workflow: Investigating Neuroprotective Effects of this compound

This workflow is a hypothetical guide for initiating research on this compound's neuroprotective properties, based on common practices for similar compounds.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability & Apoptosis Assays cluster_2 Phase 3: Mechanistic Analysis A Primary Rat Cortical Cell Culture B Induce Oxidative Stress (e.g., H2O2 treatment) A->B D MTT Assay (Cell Viability) B->D E LDH Assay (Cytotoxicity) B->E F Flow Cytometry (Annexin V/PI for Apoptosis) B->F G Western Blot (e.g., Bcl-2, Bax, Caspase-3) B->G H ELISA (Inflammatory Cytokines) B->H I ROS Measurement (e.g., DCFH-DA) B->I C Treat with varying concentrations of this compound C->B J Data Analysis & Interpretation F->J I->J

Caption: Conceptual workflow for investigating this compound's neuroprotective effects.

We will continue to monitor the scientific literature for new publications on this compound and will update this resource as more detailed information becomes available.

Formulation of Paeonilactone C for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone C is a natural compound of interest for its potential therapeutic properties. As with many natural products, its successful in vivo evaluation is contingent upon the development of a stable and bioavailable formulation. This document provides a comprehensive guide to the formulation of this compound for preclinical in vivo research, drawing upon its known physicochemical properties and established strategies for similar molecules. Due to the limited direct experimental data on this compound's formulation, this guide also incorporates insights from related compounds, such as paeonol and paeoniflorin, and general principles for formulating poorly water-soluble drugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful formulation. Key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₆PubChem
Molecular Weight 318.32 g/mol PubChem
Calculated logP 1.2PubChem
Aqueous Solubility Data not available. Predicted to be low based on its chemical structure and calculated logP.Inferred
pKa Data not available.-

Note: The lack of experimental aqueous solubility data is a significant challenge. A calculated logP of 1.2 suggests that this compound is moderately lipophilic, which often correlates with low aqueous solubility. Therefore, formulation strategies should focus on enhancing its solubility and dissolution rate.

Recommended Formulation Strategies for In Vivo Studies

Given the anticipated poor aqueous solubility of this compound, several formulation approaches can be considered to enhance its bioavailability for in vivo administration. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous) and the specific experimental design.

Oral Administration

For oral delivery, the primary goal is to increase the dissolution rate and solubility of this compound in the gastrointestinal tract.

1. Co-solvent Systems:

A simple and common approach is the use of co-solvents to create a solution or a fine suspension.

  • Vehicle Composition: A mixture of water and one or more pharmaceutically acceptable organic solvents.

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerol

  • Surfactants/Solubilizing Agents: To further enhance solubility and stability, surfactants can be included.

    • Tween® 80 (Polysorbate 80)

    • Cremophor® EL

2. Nanosuspensions:

Nanosizing the drug particles can significantly increase the surface area, leading to a faster dissolution rate.

  • Methodology: High-pressure homogenization or media milling.

  • Stabilizers: Surfactants and polymers are required to prevent particle aggregation.

    • Poloxamers (e.g., Pluronic® F68, F127)

    • Hydroxypropyl methylcellulose (HPMC)

    • Sodium dodecyl sulfate (SDS)

3. Cyclodextrin Inclusion Complexes:

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.

  • Types of Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Preparation: Co-precipitation, kneading, or freeze-drying.

Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile, and particle-free solution to prevent embolism.

1. Co-solvent Systems:

Similar to oral formulations, co-solvents are often necessary. However, the choice of solvents and their concentrations must be carefully considered to minimize toxicity and hemolysis.

  • Vehicle Composition: A common vehicle is a mixture of saline with a limited amount of a water-miscible organic solvent.

  • Example Vehicle: 10% Ethanol, 40% PEG 400, and 50% Saline. The final concentration of the organic solvents should be kept as low as possible.

2. Micellar Solutions:

Surfactants can form micelles that encapsulate the drug, creating a clear aqueous solution.

  • Surfactants:

    • Cremophor® EL

    • Poloxamer 188

  • Consideration: The concentration of the surfactant must be above its critical micelle concentration (CMC).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration

This protocol describes the preparation of a simple co-solvent system suitable for initial in vivo screening studies.

Materials:

  • This compound

  • Ethanol (USP grade)

  • Propylene glycol (USP grade)

  • Tween® 80

  • Purified water

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile glass vial, dissolve the this compound in a minimal amount of ethanol by vortexing.

  • Add propylene glycol to the solution and mix thoroughly.

  • Add Tween® 80 and mix until a clear solution is formed.

  • Slowly add purified water to the desired final volume while continuously mixing.

  • If a clear solution is not obtained, the mixture can be gently warmed (not exceeding 40°C) or sonicated to aid dissolution.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or surfactant.

Example Formulation:

ComponentPercentage (v/v)
Ethanol10%
Propylene Glycol30%
Tween® 805%
Purified Water55%
Protocol 2: Preparation of a Nanosuspension for Oral Administration

This protocol outlines the general steps for preparing a nanosuspension using a high-pressure homogenizer.

Materials:

  • This compound

  • Stabilizer (e.g., Pluronic® F127)

  • Purified water

Procedure:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the weighed this compound powder in the stabilizer solution to form a pre-suspension.

  • Subject the pre-suspension to high-pressure homogenization. The number of cycles and pressure will need to be optimized to achieve the desired particle size.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 3: Preparation of a Cyclodextrin Complex for Intravenous Administration

This protocol describes the preparation of an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

Procedure:

  • Prepare an aqueous solution of HP-β-CD in sterile water for injection.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm sterile filter to remove any undissolved drug.

  • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Potential Mechanism of Action and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on related compounds from Paeonia lactiflora, such as paeonol and paeoniflorin, suggests potential mechanisms of action in the areas of neuroprotection and anti-inflammation.

Neuroprotective Effects

Studies on paeonol and paeoniflorin indicate that they may exert neuroprotective effects by mitigating oxidative stress and neuroinflammation.[1][2] Key signaling pathways implicated include:

  • Nrf2/HO-1 Pathway: Activation of the Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[2]

  • Akt/GSK-3β Pathway: This pathway is involved in cell survival and is often dysregulated in neurodegenerative diseases.

  • NF-κB and MAPK Pathways: These pathways are central to the inflammatory response in the central nervous system. Inhibition of these pathways can reduce the production of pro-inflammatory cytokines.

Neuroprotective_Signaling PLC This compound Nrf2 Nrf2 PLC->Nrf2 Activates Akt Akt PLC->Akt Activates NFkB NF-κB PLC->NFkB Inhibits MAPK MAPK PLC->MAPK Inhibits ROS Reactive Oxygen Species (ROS) Inflammation Neuroinflammation ROS->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection Reduces HO1 HO-1 Nrf2->HO1 Induces HO1->ROS Reduces GSK3b GSK-3β Akt->GSK3b Inhibits GSK3b->Inflammation Promotes NFkB->Inflammation Promotes MAPK->Inflammation Promotes

Caption: Putative neuroprotective signaling pathways of this compound.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds are well-documented and are often attributed to the modulation of key inflammatory signaling cascades.

  • NF-κB Pathway: Inhibition of NF-κB activation is a common mechanism for anti-inflammatory drugs, as it is a master regulator of pro-inflammatory gene expression.

  • MAPK Pathway: The MAPK family (including p38, JNK, and ERK) plays a crucial role in the production of inflammatory mediators.

Anti_inflammatory_Signaling PLC This compound IKK IKK PLC->IKK Inhibits MAPK MAPK PLC->MAPK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 TLR4->IKK TLR4->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Production Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Potential anti-inflammatory signaling pathways of this compound.

Experimental Workflow for In Vivo Studies

A typical workflow for the in vivo evaluation of a new this compound formulation is outlined below.

InVivo_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Solubility Solubility Screening Optimization Formulation Optimization Solubility->Optimization Stability Stability Testing Optimization->Stability Dosing Dose Administration Stability->Dosing PK Pharmacokinetic (PK) Studies Dosing->PK PD Pharmacodynamic (PD) Studies Dosing->PD Tox Toxicity Assessment Dosing->Tox PK_Analysis PK Parameter Calculation PK->PK_Analysis PD_Analysis Efficacy Evaluation PD->PD_Analysis Tox_Analysis Safety Evaluation Tox->Tox_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

Conclusion

The successful in vivo investigation of this compound hinges on overcoming its likely poor aqueous solubility. The formulation strategies and protocols outlined in this document provide a starting point for researchers. It is crucial to experimentally determine the aqueous solubility of this compound to select the most appropriate formulation approach. Furthermore, the potential neuroprotective and anti-inflammatory mechanisms, inferred from related compounds, provide a strong rationale for its further preclinical development. Careful characterization of the chosen formulation for stability and in vivo performance will be essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Paeonilactone C for Inducing Specific Cellular Responses

Author: BenchChem Technical Support Team. Date: November 2025

The user's request for detailed application notes, quantitative data tables, experimental protocols, and signaling pathway diagrams for Paeonilactone C cannot be fulfilled at this time due to the lack of foundational scientific research on this specific compound.

For researchers interested in the potential therapeutic effects of compounds from the Paeonia genus, we recommend exploring the existing literature on the more extensively studied constituents:

  • Paeoniflorin: Known for its anti-inflammatory, neuroprotective, and immunomodulatory properties. Research has explored its effects on pathways such as the NF-κB and MAPK signaling cascades.

  • Paeonol: Investigated for its antioxidant, anti-inflammatory, and anti-cancer activities. Studies have implicated its involvement in modulating pathways like the PI3K/Akt and ERK signaling pathways.

Should future research on this compound become available, this document will be updated to include the specific information requested, including:

  • Quantitative Data Summary: Tables detailing EC₅₀, IC₅₀ values, optimal concentrations, and treatment durations for various cell lines and experimental models.

  • Detailed Experimental Protocols: Step-by-step methodologies for cell culture, treatment with this compound, and assays to measure specific cellular responses.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular mechanisms of action and experimental procedures using Graphviz.

We encourage the scientific community to investigate the potential of this compound to further understand its biological activities and therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Paeonilactone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Paeonilactone C. The content is designed for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges primarily centered around the construction of its densely functionalized and stereochemically complex bicyclic core. Key difficulties include:

  • Stereocontrol: The molecule contains multiple contiguous stereocenters, demanding highly stereoselective reactions to establish the correct relative and absolute configurations.

  • Lactone Formation: Construction of the γ-lactone fused to the cyclohexane ring can be challenging, often requiring specific precursors and reaction conditions to achieve cyclization.

  • Functional Group Manipulation: The synthesis involves the manipulation of sensitive functional groups, necessitating careful selection of protecting groups and reaction sequences to avoid side reactions and degradation of intermediates.[1]

  • Intermediate Instability: Some intermediates in the synthetic pathway can be unstable under acidic or basic conditions, leading to aromatization or rearrangement.[1]

Q2: Which starting materials are commonly used to control the stereochemistry in this compound synthesis?

A2: A common and effective strategy to control the stereochemistry is to start from a chiral precursor. (S)-(+)-carvone is a frequently used starting material as it provides a readily available chiral scaffold from which the stereocenters of the target molecule can be established.

Q3: What are the key strategic reactions employed in the total synthesis of this compound?

A3: Several key reactions are pivotal in the published synthetic routes to this compound and its analogues. These include:

  • Iodolactonization: This reaction is crucial for the stereoselective introduction of oxygen functionalities and the formation of the lactone ring.[1]

  • Directed Epoxidation: The stereoselective epoxidation of an allylic alcohol, often directed by a nearby hydroxyl group, is used to install the epoxide with the correct stereochemistry.[1]

  • Palladium-Catalyzed Oxylactonization: This method can be employed for the stereoselective 1,4-addition of oxygen across a conjugated diene system to form a lactone.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Epoxidation of the Allylic Alcohol

Question: I am attempting the epoxidation of the allylic alcohol intermediate using m-CPBA, but I am observing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The stereoselectivity of the epoxidation of allylic alcohols in cyclohexene systems is highly dependent on the directing effect of the hydroxyl group and steric hindrance.

  • Ensure the Hydroxyl Group is Unprotected: The directing effect relies on hydrogen bonding between the allylic alcohol and the peroxy acid. If the hydroxyl group is protected, the epoxidation will be directed by sterics, leading to the opposite diastereomer or a mixture of products.[2]

  • Conformational Control: The stereochemical outcome can be influenced by the conformation of the cyclohexene ring. For cyclic allylic alcohols, greater selectivity is often observed when the directing alcohol is in a pseudo-equatorial position.[2]

  • Choice of Reagent: While m-CPBA is commonly used, vanadium-catalyzed epoxidations (e.g., with VO(acac)₂ and t-BuOOH) can show excellent selectivity for the syn diastereomer with respect to the directing alcohol.[2] Vanadium catalysts are known to accelerate the reaction rate in the presence of allylic alcohols.[2]

Issue 2: Poor Yield or Side Reactions during Iodolactonization

Question: My iodolactonization step is giving a low yield of the desired γ-lactone, and I am observing side products, possibly from aromatization. What can I do to optimize this reaction?

Answer: Iodolactonization is a powerful tool but can be sensitive to reaction conditions, especially with substrates prone to side reactions.

  • Control of Reaction Conditions: The choice between kinetic and thermodynamic control is crucial. For the formation of the γ-lactone, which is often the kinetic product, milder conditions are preferred. A common procedure involves using iodine (I₂) and potassium iodide (KI) with a mild base like sodium bicarbonate (NaHCO₃) at or below room temperature.[1]

  • Avoid Strongly Acidic Conditions: The use of thermodynamic conditions, which may involve acidic reagents, can lead to aromatization of the cyclohexane ring, especially if sensitive functional groups are present.[1]

  • Reaction Time: Iodolactonization can be slow. It is important to monitor the reaction progress (e.g., by TLC) to determine the optimal reaction time. Prolonged reaction times under non-optimal conditions can lead to decomposition. In some reported syntheses, this reaction was allowed to proceed for up to 3 days at room temperature to achieve a good yield.[1]

Issue 3: Difficulty with Bromide Elimination and Instability of the Olefinic Acid Intermediate

Question: I am having trouble with the elimination of a bromide to form an olefin. When I attempt the elimination, I either get reversion to the epoxide or the resulting olefinic acid is unstable. How can I address this?

Answer: This is a known challenge in the synthesis of this compound. The stability of the intermediates is critical.

  • Protection of Diol: Attempting the bromide elimination without prior protection of a nearby diol can lead to an intramolecular reaction where the hydroxyl group attacks the carbon bearing the bromine, resulting in the reformation of the epoxide.[1] It is recommended to protect the diol as an acetonide before attempting the elimination.[1]

  • Careful Workup: The resulting olefinic acid can be extremely acid-sensitive and prone to aromatization.[1] During the workup of the elimination/saponification reaction, the acidification step must be performed with extreme care, for example, at 0°C, to avoid decomposition.[1]

Key Experimental Protocols

Table 1: Summary of Key Reaction Yields in a this compound Synthetic Route
Step No.TransformationReagents and ConditionsYield (%)
1Methanolysis of IodolactoneNa₂CO₃, CH₃OH88
2Epoxidation of Allylic Alcoholm-CPBA, CH₂Cl₂, 0°C96
3Epoxide CleavageTMSBr, Ph₃P, CHCl₃, -30°C74
4Acetonide Protection2,2-dimethoxypropane, acetone, p-TSA67
5Elimination and SaponificationKOtBu, DMF, reflux97
6IodolactonizationNaHCO₃, KI, I₂, H₂O82
7Reductive Dehalogenationn-Bu₃SnH, THF, reflux96

Data extracted from a reported synthesis of Paeonilactone intermediates.[1]

Protocol 1: Stereoselective Epoxidation of Allylic Alcohol
  • Dissolve the allylic alcohol intermediate in dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired epoxy-alcohol.

Protocol 2: Iodolactonization to form γ-Lactone
  • Dissolve the olefinic acid in a suitable solvent system (e.g., a mixture of water and an organic solvent).

  • Add sodium bicarbonate (NaHCO₃) and potassium iodide (KI) to the solution and stir until dissolved.

  • Add a solution of iodine (I₂) in the same solvent system dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. This reaction can be slow and may require up to 72 hours.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting iodolactone by column chromatography.

Visualizations

Paeonilactone_C_Synthesis_Workflow cluster_start Starting Material cluster_core Key Transformations cluster_end Target Molecule start Chiral Precursor (e.g., (S)-(+)-Carvone) iodolactonization1 Iodolactonization start->iodolactonization1 Formation of first lactone methanolysis Methanolysis iodolactonization1->methanolysis epoxidation Directed Epoxidation methanolysis->epoxidation Stereoselective oxidation epoxide_opening Epoxide Opening epoxidation->epoxide_opening protection Diol Protection epoxide_opening->protection Prevents side reactions elimination Elimination protection->elimination iodolactonization2 Second Iodolactonization elimination->iodolactonization2 Formation of second lactone dehalogenation Reductive Dehalogenation iodolactonization2->dehalogenation end This compound Core dehalogenation->end Troubleshooting_Logic decision decision solution solution start Low Yield or Side Reactions decision1 decision1 start->decision1 Identify problematic step problem1 problem1 decision1->problem1 Epoxidation problem2 problem2 decision1->problem2 Iodolactonization problem3 problem3 decision1->problem3 Elimination decision_epox decision_epox problem1->decision_epox Issue: Low Stereoselectivity decision_iodo decision_iodo problem2->decision_iodo Issue: Aromatization decision_elim decision_elim problem3->decision_elim Issue: Reversion to epoxide solution_epox1 Deprotect hydroxyl group to enable H-bonding direction. decision_epox->solution_epox1 Is -OH protected? solution_epox2 Consider alternative reagents like Vanadium catalysts. decision_epox->solution_epox2 Using m-CPBA? solution_iodo1 Switch to milder, kinetic conditions (I₂, KI, NaHCO₃ at RT). decision_iodo->solution_iodo1 Using acidic conditions? solution_iodo2 Increase reaction time and monitor carefully by TLC. decision_iodo->solution_iodo2 Reaction incomplete? solution_elim1 Protect the diol as an acetonide before elimination. decision_elim->solution_elim1 Is diol unprotected? problem3_instability problem3_instability decision_elim->problem3_instability Product unstable? solution_elim2 Perform acidic workup at low temperature (0°C). problem3_instability->solution_elim2 Acid-sensitive product?

References

Paeonilactone C solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeonilactone C. Due to limited direct data on the solubility of this compound, some recommendations are based on general practices for poorly soluble compounds and data from the related, more extensively studied compound, Paeoniflorin, which is also derived from Paeonia lactiflora.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a benzoate ester isolated from the roots of Paeonia lactiflora. It is investigated for its potential neuroprotective and anti-inflammatory properties. Research suggests it may protect primary cultures of rat cortical cells against hydrogen peroxide-induced neurotoxicity.

Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What are the recommended solvents?

This compound is expected to have low water solubility. For in vitro assays, it is recommended to first prepare a stock solution in an organic solvent and then dilute it to the final concentration in your aqueous experimental medium.

Recommended Organic Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

Important Consideration: When preparing your final working solution, ensure the final concentration of the organic solvent is low enough (typically <0.1%) to not affect your biological system.

Q3: My this compound precipitates out of solution when I dilute my stock solution into my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final medium can help maintain solubility.

  • Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules and increase their aqueous solubility.

  • Sonication: Briefly sonicating the solution after dilution can help to disperse the compound and delay precipitation.

Q4: Are there any established formulations for in vivo studies with this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
This compound powder will not dissolve in the chosen organic solvent. The concentration is too high for the selected solvent.- Try gentle heating (be cautious of potential degradation).- Use a stronger organic solvent (e.g., DMSO instead of ethanol).- Increase the volume of the solvent to create a more dilute stock solution.
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility and has exceeded its solubility limit.- Lower the final concentration of this compound.- Increase the percentage of the organic co-solvent (if permissible for the experiment).- Utilize solubility-enhancing excipients such as cyclodextrins or surfactants.
Inconsistent results in biological assays. The compound may not be fully solubilized or may be precipitating over the course of the experiment.- Visually inspect your solutions for any signs of precipitation before and during the experiment.- Prepare fresh dilutions for each experiment.- Consider using a formulation with enhanced stability, such as a cyclodextrin complex.
Low bioavailability observed in in vivo studies. Poor absorption due to low aqueous solubility and/or rapid metabolism.- Formulate as a nanosuspension to increase surface area and dissolution rate.- Use a formulation with absorption enhancers.- Consider co-administration with a metabolic inhibitor if rapid metabolism is suspected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution with Cyclodextrin for Enhanced Aqueous Solubility

Objective: To prepare a working solution of this compound in an aqueous buffer using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until fully dissolved.

  • While stirring the HP-β-CD solution, slowly add the required volume of the this compound stock solution to achieve the final desired concentration.

  • Continue stirring the mixture for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If any precipitation is observed, the concentration may be too high.

  • This working solution can be used for your experiments. Prepare fresh as needed.

Signaling Pathways and Experimental Workflows

Based on studies of the related compound Paeoniflorin, this compound may exert its neuroprotective and anti-inflammatory effects through similar signaling pathways.

neuroprotective_pathway PLC This compound Akt Akt PLC->Akt activates TLR4 TLR4 PLC->TLR4 inhibits Nrf2 Nrf2 Akt->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates GPX4 GPX4 Nrf2->GPX4 upregulates OxidativeStress Oxidative Stress Nrf2->OxidativeStress inhibits Neuroprotection Neuroprotection HO1->Neuroprotection GPX4->Neuroprotection Inflammation Inflammation TLR4->Inflammation

Caption: Putative neuroprotective and anti-inflammatory signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Study stock Prepare this compound stock solution in DMSO working Prepare working solution (e.g., with HP-β-CD) stock->working treatment Treat cells with This compound working->treatment cell_culture Cell Culture (e.g., neuronal cells) cell_culture->treatment analysis Analyze endpoint (e.g., viability, protein expression) treatment->analysis formulation Prepare in vivo formulation (e.g., suspension) administration Administer to animal model formulation->administration outcome Assess outcome measures (e.g., behavioral tests, tissue analysis) administration->outcome

Caption: General experimental workflow for studying this compound.

Technical Support Center: Minimizing Paeonilactone C Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Paeonilactone C during storage. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

I. FAQs: Understanding this compound Stability

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is the hydrolysis of its lactone ring. Lactones are cyclic esters, and like other esters, they are susceptible to cleavage of the ester bond in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.

Q2: What are the key factors that influence the stability of this compound during storage?

A2: Several factors can significantly impact the stability of this compound:

  • pH: Both acidic and basic conditions can accelerate the hydrolysis of the lactone ring. Neutral or slightly acidic pH is generally preferred for storage.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, storing this compound at lower temperatures is crucial for long-term stability.

  • Light: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions. Photodegradation is a common issue for many natural products.

  • Moisture: As hydrolysis is a reaction with water, minimizing exposure to moisture is essential. This includes humidity in the storage environment and the water content of solvents or formulations.

  • Oxygen: While hydrolysis is the primary concern, oxidation of other parts of the molecule can also occur, especially in the presence of light and certain catalysts.

Q3: What are the expected degradation products of this compound?

A3: The principal degradation product resulting from hydrolysis is the corresponding hydroxy carboxylic acid, formed by the opening of the lactone ring. Other degradation products may arise from further reactions such as oxidation or isomerization, but these are generally less prevalent under typical storage conditions.

II. Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of potency or inconsistent results in bioassays. Degradation of this compound in stock solutions or stored samples.1. Verify Storage Conditions: Ensure that solid this compound is stored in a tightly sealed, light-resistant container at low temperature (ideally -20°C). Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. pH of Solvent: For aqueous solutions, use a buffer system to maintain a slightly acidic to neutral pH (e.g., pH 4-6). Avoid dissolving in alkaline solutions. 3. Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to minimize water content.
Appearance of new peaks in HPLC analysis of stored samples. Formation of degradation products.1. Characterize Degradants: If possible, identify the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Optimize Storage: Based on the identified degradation products, further optimize storage conditions. For example, if oxidative degradation is observed, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Precipitation of the compound from a solution upon storage. Change in solubility due to degradation or solvent evaporation.1. Check for Degradation: Analyze the precipitate and supernatant separately to determine if the precipitate is the parent compound or a less soluble degradation product. 2. Solvent Evaporation: Ensure containers are properly sealed to prevent solvent evaporation, which can lead to supersaturation and precipitation. 3. Consider Co-solvents: If solubility is an issue, consider using a co-solvent system that is known to be compatible with lactones.

III. Experimental Protocols

To assist researchers in evaluating the stability of their this compound samples, the following experimental protocols for forced degradation studies and the development of a stability-indicating analytical method are provided. These protocols are based on general principles for terpene lactones and should be adapted as needed.

A. Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. (Note: Basic hydrolysis is often faster).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 1, 2, and 4 weeks.

    • Photodegradation: Expose the solid compound and the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

B. Stability-Indicating HPLC Method Development

A stability-indicating method is essential to separate the intact drug from its degradation products, allowing for accurate quantification.

Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A common mobile phase combination is:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to control pH and improve peak shape).

    • Solvent B: Acetonitrile or methanol.

    • Example Gradient: Start with a low percentage of Solvent B (e.g., 20%) and gradually increase to a high percentage (e.g., 80%) over 20-30 minutes.

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).

  • Method Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

IV. Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_degradation This compound Degradation Pathway Paeonilactone_C This compound (Lactone Form) Hydroxy_Acid Hydroxy Carboxylic Acid (Ring-Opened Form) Paeonilactone_C->Hydroxy_Acid Hydrolysis (H₂O, H⁺/OH⁻)

This compound primary degradation pathway.

cluster_workflow Forced Degradation Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Prepare_Stock->Apply_Stress Sample_Collection Collect Samples at Different Time Points Apply_Stress->Sample_Collection Analyze_Samples Analyze by Stability-Indicating HPLC Method Sample_Collection->Analyze_Samples Identify_Degradants Identify Degradation Products (e.g., using LC-MS) Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Workflow for a forced degradation study.

cluster_factors Factors Influencing this compound Stability PLC_Stability This compound Stability Temperature Temperature PLC_Stability->Temperature pH pH PLC_Stability->pH Light Light Exposure PLC_Stability->Light Moisture Moisture/Humidity PLC_Stability->Moisture Oxygen Oxygen PLC_Stability->Oxygen

Key factors affecting this compound stability.

Technical Support Center: Overcoming Paeoniflorin Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paeoniflorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, with a focus on overcoming resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Paeoniflorin, particularly when resistance is observed or suspected.

Question: My cancer cell line shows reduced sensitivity to Paeoniflorin in combination with another chemotherapeutic agent. How can I troubleshoot this?

Answer:

Reduced sensitivity to a Paeoniflorin combination therapy can be due to several factors. Here is a step-by-step guide to help you troubleshoot this issue:

1. Confirm Drug Quality and Concentration:

  • Paeoniflorin: Ensure the purity and stability of your Paeoniflorin stock. Improper storage can lead to degradation. Prepare fresh dilutions for each experiment.

  • Chemotherapeutic Agent: Verify the concentration and activity of the co-administered drug.

2. Assess Cell Line Integrity:

  • Mycoplasma Contamination: Test your cell line for mycoplasma contamination, which can alter cellular response to drugs.

  • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

3. Optimize Dosing Strategy:

  • Concentration Range: Perform a dose-response matrix experiment with varying concentrations of both Paeoniflorin and the chemotherapeutic agent to identify synergistic, additive, or antagonistic interactions.

  • Treatment Schedule: The timing of drug administration can be critical. Investigate sequential versus simultaneous treatment schedules.

4. Investigate Molecular Mechanisms of Resistance:

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters like MDR1 (P-glycoprotein) is a common mechanism of multidrug resistance. You can assess this via:

    • Western Blot: To quantify MDR1 protein levels.

    • qRT-PCR: To measure ABCB1 mRNA levels.

    • Efflux Assays: Use fluorescent substrates of MDR1 (e.g., rhodamine 123) to measure efflux activity.

  • Activation of Pro-Survival Signaling Pathways: Resistance can be mediated by the activation of pathways that promote cell survival and inhibit apoptosis. Key pathways to investigate include:

    • NF-κB Signaling: Assess the phosphorylation of p65 and IκBα via Western blot.[1]

    • STAT3 Signaling: Measure the phosphorylation of STAT3 at tyrosine 705.

    • PI3K/Akt Pathway: Analyze the phosphorylation of Akt.

Experimental Workflow for Investigating Resistance

experimental_workflow start Reduced Sensitivity Observed drug_quality Verify Drug Quality and Concentration start->drug_quality cell_integrity Check Cell Line Integrity (Mycoplasma, STR) start->cell_integrity dosing Optimize Dosing (Dose-Response Matrix, Schedule) drug_quality->dosing cell_integrity->dosing mechanism Investigate Resistance Mechanisms dosing->mechanism efflux Assess Efflux Pump (MDR1 Expression/Activity) mechanism->efflux If resistance persists signaling Analyze Pro-Survival Pathways (NF-κB, STAT3, PI3K/Akt) mechanism->signaling If resistance persists outcome Develop Strategy to Overcome Resistance efflux->outcome signaling->outcome

Caption: Troubleshooting workflow for reduced cell sensitivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding Paeoniflorin resistance.

Question: What are the known mechanisms by which Paeoniflorin can help overcome drug resistance in cancer cell lines?

Answer:

Paeoniflorin has been shown to counteract drug resistance through several mechanisms:

  • Inhibition of NF-κB Signaling: In vincristine-resistant human gastric cancer cells (SGC7901/VCR), Paeoniflorin inhibits the activation of NF-κB.[1] This leads to the downregulation of NF-κB target genes that promote resistance, including the drug efflux pump MDR1 and the anti-apoptotic proteins BCL-2 and BCL-XL.[1]

  • Modulation of the SIRT4/STAT3 Pathway: In tamoxifen-resistant ER-positive breast cancer cells (MCF-7 and T47D), Paeoniflorin promotes the expression of SIRT4.[2] Increased SIRT4 levels lead to the suppression of STAT3 activation, a key player in tamoxifen resistance.

  • Downregulation of FoxM1: In colorectal cancer cells, Paeoniflorin has been shown to inhibit the expression of Forkhead Box Protein M1 (FoxM1).[3][4] FoxM1 is a transcription factor that plays a crucial role in cell proliferation and cell cycle progression, and its inhibition contributes to the anti-cancer effects of Paeoniflorin.

  • Targeting SRC Proto-Oncogene: In castration-resistant prostate cancer (CRPC) cells, Paeoniflorin has been identified as a novel SRC-targeted therapy.[5][6][7][8] By downregulating SRC, a non-receptor tyrosine kinase involved in tumor progression, Paeoniflorin can overcome resistance in this cancer type.[5][6][7][8]

Signaling Pathway for Paeoniflorin in Overcoming Tamoxifen Resistance

tamoxifen_resistance Paeoniflorin Paeoniflorin SIRT4 SIRT4 Paeoniflorin->SIRT4 promotes STAT3 STAT3 Activation SIRT4->STAT3 inhibits Tamoxifen_Resistance Tamoxifen Resistance STAT3->Tamoxifen_Resistance drives

Caption: Paeoniflorin enhances tamoxifen sensitivity via SIRT4/STAT3.

Question: Is there quantitative data available on the efficacy of Paeoniflorin in overcoming drug resistance?

Answer:

Yes, several studies have quantified the effect of Paeoniflorin on reversing drug resistance. The tables below summarize key findings.

Table 1: Effect of Paeoniflorin on the IC50 of Tamoxifen in ER-Positive Breast Cancer Cell Lines [9]

Cell LineTreatmentIC50 of 4-OHT (μM)
MCF-7/Par 4-OHT alone3.84
MCF-7/4-OHT 4-OHT alone16.43
MCF-7/4-OHT 4-OHT + Paeoniflorin (increasing conc.)Progressively decreased
T47D/Par 4-OHT alone6.47
T47D/4-OHT 4-OHT alone23.62
T47D/4-OHT 4-OHT + Paeoniflorin (increasing conc.)Progressively decreased

4-OHT (4-hydroxytamoxifen) is an active metabolite of tamoxifen. "/Par" denotes the parental, sensitive cell line. "/4-OHT" denotes the tamoxifen-resistant cell line.

Table 2: Reversal of Doxorubicin Resistance by a Benflumetol Derivative (LY980503) in Vincristine-Resistant Gastric Cancer Cells (SGC7901/VCR) [10][11]

Cell LineTreatmentIC50 of Doxorubicin (μmol/L)Reversal Fold
SGC7901 Doxorubicin alone~0.068-
SGC7901/VCR Doxorubicin alone1.6 ± 0.12-
SGC7901/VCR Doxorubicin + 2.0 μmol/L LY9805030.55 ± 0.0242.9
SGC7901/VCR Doxorubicin + 4.0 μmol/L LY9805030.25 ± 0.0326.4
SGC7901/VCR Doxorubicin + 10 μmol/L LY9805030.11 ± 0.01514.5

While this study does not directly use Paeoniflorin, it demonstrates a similar principle of reversing multidrug resistance in a cell line known to be responsive to Paeoniflorin's effects on NF-κB.

Question: Can you provide a general protocol for assessing the effect of Paeoniflorin on cell viability in resistant cell lines?

Answer:

Certainly. Here is a general protocol for a cell viability assay using MTT, which can be adapted for your specific cell line and experimental conditions.

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To determine the effect of Paeoniflorin, alone or in combination with another chemotherapeutic agent, on the viability of adherent cancer cells.

Materials:

  • Resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium

  • Paeoniflorin (PF)

  • Chemotherapeutic agent of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Paeoniflorin and the chemotherapeutic agent in complete medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.

    • For combination studies, add both agents at the desired concentrations.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the drug concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Logical Diagram for Data Analysis

data_analysis absorbance Raw Absorbance Data (570 nm) normalize Normalize to Control (% Viability) absorbance->normalize plot Plot Dose-Response Curve normalize->plot ic50 Calculate IC50 Value plot->ic50 compare Compare IC50 Values (Resistant vs. Sensitive) ic50->compare

Caption: Data analysis workflow for MTT assay results.

References

Technical Support Center: Refining Paeonol Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Paeonol in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage range for Paeonol in rodent models for anti-inflammatory and neuroprotective studies?

A1: The effective dosage of Paeonol can vary depending on the animal model, the disease being studied, and the route of administration. For oral administration in rats and mice, dosages commonly range from 25 to 200 mg/kg. For instance, in a mouse model of antibiotic-associated diarrhea, Paeonol was effective at concentrations of 25, 50, and 100 mg/kg. In a rat model of diabetic peripheral neuropathy, doses of 50, 100, and 200 mg/kg were used.

Q2: What is the recommended solvent and route of administration for Paeonol in animal studies?

A2: Paeonol is often administered orally (p.o.) via gavage. It can be suspended in a vehicle such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) or a phosphate-buffered saline (PBS) solution containing a small percentage of a solubilizing agent like dimethyl sulfoxide (DMSO). The choice of vehicle should always be tested in a control group to ensure it does not have any effects on its own. Intraperitoneal (i.p.) and intramuscular (i.m.) injections are also used.

Q3: What are the known pharmacokinetic properties of Paeonol in rats?

A3: Paeonol is generally characterized by rapid absorption and elimination. After oral administration in rats, the time to reach maximum plasma concentration (Tmax) is approximately 0.18 to 0.19 hours. The elimination half-life (t1/2) is around 0.68 hours. It is extensively metabolized, and its metabolites are primarily excreted through urine. Paeonol can cross the blood-brain barrier, although it decreases rapidly after about 10 minutes.

Troubleshooting Guide

Q4: I am not observing the expected therapeutic effect with my Paeonol dosage. What are the possible reasons?

A4: There could be several reasons for a lack of efficacy:

  • Insufficient Dosage: The dose might be too low for the specific animal model or disease state. It is advisable to perform a dose-response study to determine the optimal effective dose.

  • Poor Bioavailability: Paeonol has a reported oral bioavailability of about 16% in rats, which could limit its systemic exposure. The formulation and vehicle used can significantly impact its absorption.

  • Rapid Metabolism: Paeonol is quickly metabolized and eliminated, which might necessitate more frequent administration to maintain therapeutic concentrations.

  • Compound Stability: Ensure the Paeonol used is of high purity and has been stored correctly to prevent degradation.

Q5: My animals are showing signs of toxicity. What are the reported toxicity profiles for Paeonol?

A5: While Paeonol is generally considered to have a good safety profile, high doses may lead to adverse effects. In mice, oral administration of up to 300 mg/kg showed no abnormal clinical symptoms, indicating low acute toxicity. However, it is crucial to conduct preliminary toxicity studies for the specific animal model and experimental duration. If signs of toxicity are observed, consider reducing the dosage or changing the administration route.

Q6: Are there any known interactions of Paeonol with other commonly used experimental drugs?

A6: The available search results do not provide specific information on drug-drug interactions with Paeonol. When co-administering Paeonol with other compounds, it is essential to run appropriate control groups to rule out any synergistic or antagonistic effects that are not related to the experimental question.

Quantitative Data

Table 1: Paeonol Dosage in Rodent Models

Animal ModelDisease/ConditionRoute of AdministrationEffective Dosage Range (mg/kg)Reference
RatDiabetic Peripheral NeuropathyOral50, 100, 200
RatLPS-induced Acute Lung InjuryIntraperitoneal25, 50
MouseLincomycin-induced DiarrheaOral25, 50, 100

Table 2: Pharmacokinetic Parameters of Paeonol in Rats (Oral Administration)

ParameterValueReference
Tmax (Time to peak concentration)0.18 ± 0.03 h (at 25 mg/kg)
Cmax (Peak plasma concentration)Varies with dose
t1/2 (Elimination half-life)~ 0.68 h
Oral Bioavailability~ 16%

Experimental Protocols

Protocol 1: Oral Administration of Paeonol in a Mouse Model of Inflammation

  • Preparation of Paeonol Suspension:

    • Weigh the required amount of Paeonol powder based on the desired dosage and the number of animals.

    • Prepare a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in sterile distilled water.

    • Suspend the Paeonol powder in the 0.5% CMC-Na solution to the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, administered at 0.25 mL).

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Animal Dosing:

    • Acclimatize the mice to the experimental conditions for at least one week.

    • Gently restrain the mouse.

    • Use a proper-sized oral gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).

    • Carefully insert the gavage needle into the esophagus and deliver the Paeonol suspension slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

    • Administer the vehicle (0.5% CMC-Na) to the control group using the same procedure.

Signaling Pathways and Workflows

Paeonol's Anti-Inflammatory Signaling Pathway

Paeonol has been shown to exert its anti-inflammatory effects by modulating various signaling pathways. A key mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.

Paeonol_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus NFkB NF-κB IKK->NFkB NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Inflammation Inflammation Cytokines->Inflammation Paeonol Paeonol Paeonol->MAPK Inhibits Paeonol->IKK Inhibits

Caption: Paeonol inhibits inflammatory pathways.

Experimental Workflow for a Neuroprotection Study

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of Paeonol in a rodent model of neurodegeneration.

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model Induce Neurodegenerative Model (e.g., STZ-induced diabetic neuropathy) Grouping Randomly Assign to Groups: - Control (Vehicle) - Paeonol (Low, Mid, High Dose) - Positive Control Animal_Model->Grouping Administration Daily Oral Administration of Paeonol (e.g., for 4 weeks) Grouping->Administration Behavioral Behavioral Tests (e.g., Mechanical Allodynia, Thermal Hyperalgesia) Administration->Behavioral Nerve_Function Nerve Conduction Velocity Measurement Administration->Nerve_Function Biochemical Biochemical Assays (e.g., Oxidative Stress Markers in Sciatic Nerve) Administration->Biochemical Histology Histopathological Examination of Sciatic Nerve Administration->Histology

Caption: Workflow for a Paeonol neuroprotection study.

dealing with off-target effects of Paeonilactone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeoniflorin. The focus is on understanding and managing its multi-target activity, which can be perceived as off-target effects depending on the specific research focus.

Troubleshooting Guide: Unexpected Experimental Results with Paeoniflorin

This guide is designed to help researchers troubleshoot experiments where Paeoniflorin may be producing unexpected or seemingly off-target effects.

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell proliferation or apoptosis Paeoniflorin is known to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) and can promote their apoptosis.[1] It also has regulatory effects on thymocyte and splenocyte proliferation.1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and desired effect.2. Use a positive control for apoptosis (e.g., staurosporine) and a negative control (vehicle) to validate your findings.3. Assess the expression of key proteins in apoptosis pathways (e.g., caspases) via Western blot.
Alterations in inflammatory signaling pathways not under investigation Paeoniflorin has broad anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] It can also modulate the PI3K/Akt, p38 MAPK, and ERK1/2 MAPK pathways.[1]1. Profile the activation state of key inflammatory transcription factors (e.g., NF-κB, AP-1) in your experimental system.2. Measure the production of a panel of cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α) to understand the broader anti-inflammatory impact.3. Consider using a more specific inhibitor for your target of interest as a comparator.
Changes in glucose or lipid metabolism Paeoniflorin can regulate glucose and lipid metabolism, reduce lipid synthesis, and increase insulin sensitivity.[1][2]1. If not the intended target, assess key metabolic parameters in your cells or animal models (e.g., glucose uptake, lipid droplet formation).2. Investigate the activation of metabolic signaling pathways such as the LKB1/AMPK and Akt signaling pathways.[3]
Variable results in in vivo studies Paeoniflorin has low bioavailability, which can lead to inconsistent exposure and variable effects.[1]1. Consider co-administration with absorption enhancers or the use of modified formulations of Paeoniflorin.2. Perform pharmacokinetic studies to determine the plasma and tissue concentrations of Paeoniflorin in your animal model.3. Ensure consistent administration protocols (e.g., route, time of day).

Frequently Asked Questions (FAQs)

Q1: What are the known molecular targets of Paeoniflorin?

A1: Paeoniflorin is known to interact with multiple molecular targets, which contributes to its broad pharmacological effects. Its therapeutic effects are often attributed to its ability to modulate several signaling pathways rather than acting on a single target.[3] Key modulated pathways include NF-κB, PI3K/Akt, MAPK, and TLR4 signaling.[1][3]

Q2: How can I confirm that the observed effect in my experiment is due to Paeoniflorin's action on my target of interest and not an off-target effect?

A2: To confirm on-target activity, you can perform several validation experiments:

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. If the effect of Paeoniflorin is diminished or abolished in these cells, it suggests on-target activity.

  • Competitive Binding Assays: If you have a known ligand for your target, you can perform a competitive binding assay to see if Paeoniflorin competes for the same binding site.

  • Cell-Free Assays: If your target is an enzyme, you can use a purified enzyme preparation to test the direct effect of Paeoniflorin on its activity.

Q3: Are there any known toxic or adverse off-target effects of Paeoniflorin?

A3: Toxicity studies have indicated that Paeoniflorin has low acute toxicity, minimal subacute and chronic toxicity, and no genotoxic or mutational toxic effects.[2][4] However, at high concentrations, any compound can exhibit non-specific effects. It is crucial to perform dose-response studies to identify the optimal concentration range for your experiments.

Q4: What is the recommended solvent and storage condition for Paeoniflorin?

A4: Paeoniflorin is a water-soluble monoterpene glycoside.[5] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture media. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Western Blot for NF-κB Pathway Activation

This protocol is to assess the effect of Paeoniflorin on the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.

Materials:

  • Cells of interest

  • Paeoniflorin

  • LPS (lipopolysaccharide) or other appropriate stimulus

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of Paeoniflorin or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and visualize bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Target Validation using siRNA-mediated Knockdown

This protocol describes how to use siRNA to knock down a target protein to validate the on-target effect of Paeoniflorin.

Materials:

  • Cells of interest

  • siRNA targeting your gene of interest and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Paeoniflorin

  • Reagents for downstream analysis (e.g., cell viability assay, qPCR, Western blot)

Procedure:

  • Seed cells to be 30-50% confluent at the time of transfection.

  • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

  • Transfect cells with target-specific siRNA or control siRNA.

  • Incubate for 24-48 hours to allow for target protein knockdown.

  • Treat the transfected cells with Paeoniflorin or vehicle.

  • Incubate for the desired treatment duration.

  • Perform downstream analysis to assess the effect of Paeoniflorin in the presence and absence of the target protein. Confirm knockdown efficiency by qPCR or Western blot.

Visualizations

experimental_workflow cluster_problem Troubleshooting Workflow A Unexpected Experimental Result B Hypothesize Off-Target Effect A->B C Review Literature for Known Activities of Paeoniflorin B->C D Perform Dose-Response Curve C->D E Use Pathway-Specific Inhibitors/Activators D->E F Validate On-Target Effect E->F

Caption: A logical workflow for troubleshooting unexpected experimental results when using Paeoniflorin.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway Paeoniflorin Paeoniflorin TLR4 TLR4 Paeoniflorin->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation promotes transcription of inflammatory genes

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by Paeoniflorin.

References

improving the signal-to-noise ratio for Paeonilactone C in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Paeonilactone C Mass Spectrometry Analysis

Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise (S/N) ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal-to-noise (S/N) ratio when analyzing this compound?

A low S/N ratio can stem from several factors throughout the analytical workflow. The most common issues include:

  • Suboptimal Ionization: Inefficient ionization of this compound in the mass spectrometer source is a primary cause of weak signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix (especially in complex herbal extracts) can suppress the ionization of the target analyte.[1][2]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower signal intensity at any given point, reducing the S/N ratio.

  • Inadequate Sample Preparation: Failure to effectively remove interfering substances or concentrate the analyte can result in high background noise and low signal.

  • Incorrect Mass Spectrometer Settings: Non-optimized parameters such as collision energy, capillary voltage, or gas flows can significantly impact signal intensity.[3]

  • Analyte Degradation: this compound may be sensitive to temperature, pH, or light, leading to degradation before or during analysis.

Q2: What ionization mode is best for this compound?

This compound, with its multiple oxygen atoms, can typically be ionized in both positive and negative modes. Electrospray ionization (ESI) is the most common technique.

  • Positive Mode: Adducts with protons [M+H]+, sodium [M+Na]+, or ammonium [M+NH4]+ are commonly observed. Using additives like formic acid or ammonium acetate in the mobile phase can promote the formation of these ions.[4]

  • Negative Mode: Deprotonation to form [M-H]- is also possible, particularly if the structure contains acidic protons. Using additives like ammonia or a small amount of a basic modifier can enhance negative ion formation.

The optimal mode should be determined empirically by infusing a standard solution of this compound and evaluating which mode provides the highest and most stable signal.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound?

This compound has a molecular formula of C17H18O6 and a monoisotopic mass of approximately 318.11 Da.[5] Depending on the ionization mode and mobile phase additives, you should look for the following precursor ions:

Ion SpeciesApproximate m/zNotes
[M+H]+319.12Common in positive ESI with acidic mobile phase.
[M+NH4]+336.14Common when using ammonium acetate or formate buffer.
[M+Na]+341.10Often observed as a sodium adduct, even without explicit addition.
[M-H]-317.10Common in negative ESI.

Q4: Are there known fragmentation patterns for this compound or similar compounds?

While specific fragmentation data for this compound is not widely published, its structure as a monoterpene lactone with a benzoate ester group suggests predictable fragmentation pathways. Similar to other glycosides and esters, key fragmentations would likely involve:

  • Neutral loss of the benzoate group: Loss of benzoic acid (122 Da) or the benzoyl radical (105 Da).

  • Cleavages within the lactone ring system: This can result in losses of CO (28 Da) and H₂O (18 Da).[6]

  • For related compounds like phenolic C-glycosides, major fragmentation pathways include water loss followed by Retro-Diels-Alder (RDA) reactions and alpha cleavage in the sugar moieties.[7][8]

To develop a robust Multiple Reaction Monitoring (MRM) method, it is crucial to perform product ion scans on the precursor ions to identify the most stable and abundant fragment ions.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide provides a systematic approach to diagnosing and resolving common issues that lead to a poor S/N ratio for this compound.

Issue 1: Weak or No Analyte Signal

If the signal for this compound is weak or absent, follow this workflow to identify the root cause.

weak_signal_workflow start Weak or No Signal check_infusion 1. Infuse Standard Solution Directly into MS start->check_infusion signal_ok Is Signal Strong? check_infusion->signal_ok optimize_source 2. Optimize MS Source - Capillary Voltage - Gas Temp & Flow - Nebulizer Pressure signal_ok->optimize_source No check_lc 4. Check LC System - Column Integrity - Mobile Phase pH - Leaks/Clogs signal_ok->check_lc Yes no_signal_path No check_ms_hardware 3. Check MS Hardware - Clean Source - Check for Clogs - Calibrate MS optimize_source->check_ms_hardware signal_path Yes check_sample_prep 5. Evaluate Sample Prep - Matrix Effects? - Analyte Degradation? - Incorrect Dilution? check_lc->check_sample_prep

Caption: Troubleshooting workflow for a weak or absent analyte signal.

Experimental Protocols:

  • Protocol 1: Direct Infusion for Source Optimization

    • Prepare a 1 µg/mL solution of this compound standard in a 50:50 mixture of mobile phase A and B.

    • Disconnect the LC from the mass spectrometer.

    • Infuse the standard solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • Monitor the precursor ion for this compound (e.g., m/z 319.12 for [M+H]+).

    • Systematically adjust source parameters one at a time to maximize signal intensity and stability. Key parameters include:

      • Capillary/Spray Voltage

      • Drying Gas Temperature and Flow Rate

      • Nebulizer Gas Pressure

      • Sheath Gas Temperature and Flow Rate

Issue 2: High Background Noise

High background noise can obscure the analyte peak. This is often caused by matrix interference, contaminated solvents, or a dirty system.

high_noise_workflow start High Background Noise inject_blank 1. Inject Solvent Blank start->inject_blank noise_present Is Noise Present? inject_blank->noise_present check_solvents 2. Check Solvents & System - Use LC-MS Grade Solvents - Check for Contaminated Tubing - Clean MS Source noise_present->check_solvents Yes inject_matrix_blank 3. Inject Matrix Blank (Extracted blank sample) noise_present->inject_matrix_blank No noise_path Yes end_node Noise Source Identified check_solvents->end_node no_noise_path No noise_in_matrix Is Noise Present? inject_matrix_blank->noise_in_matrix improve_sample_prep 4. Improve Sample Prep - Use Solid-Phase Extraction (SPE) - Optimize LC Gradient - Dilute Sample Extract noise_in_matrix->improve_sample_prep Yes noise_in_matrix->end_node No matrix_noise_path Yes improve_sample_prep->end_node

Caption: Diagnostic workflow for high background noise.

Data Presentation: LC-MS/MS Parameters for Related Analytes

The following table summarizes starting LC-MS/MS conditions adapted from methods for Paeoniflorin, a related compound found in Paeonia lactiflora. These can serve as a good starting point for method development for this compound.[4]

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., Phenomenex Gemini® NX-C18, 4.6 x 100 mm, 3.0 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Flow Rate 0.8 - 1.0 mL/min
Gradient Start at 10% B, ramp to 98% B over 3-4 minutes, hold, then re-equilibrate.
Column Temp 40 °C
Ion Source Electrospray Ionization (ESI)
Ion Spray Voltage +5000 V (Positive Mode)
Source Temp 550 °C
Curtain Gas (CUR) 40 psi
Gas 1 (GS1) 55 psi
Gas 2 (GS2) 55 psi

Advanced Troubleshooting: Managing Matrix Effects

When analyzing this compound from complex samples like herbal extracts, matrix effects are a significant challenge that can suppress the analyte signal.[9][10]

matrix_effects_workflow start Suspected Matrix Effects (Low Recovery or Poor S/N) prep_node 1. Enhance Sample Preparation start->prep_node chroma_node 2. Optimize Chromatography start->chroma_node quant_node 3. Adjust Quantification Strategy start->quant_node spe Solid-Phase Extraction (SPE) (e.g., C18, HLB) prep_node->spe l_l_e Liquid-Liquid Extraction (LLE) prep_node->l_l_e dilution Dilute Sample Extract (Reduces matrix concentration) prep_node->dilution gradient Modify LC Gradient (Separate analyte from interferences) chroma_node->gradient column Use Different Column Chemistry (e.g., Phenyl-Hexyl) chroma_node->column matrix_matched Matrix-Matched Calibrants quant_node->matrix_matched internal_std Stable Isotope-Labeled Internal Standard (SIL-IS) quant_node->internal_std

Caption: Strategies for mitigating matrix effects in sample analysis.

Experimental Protocols:

  • Protocol 2: Solid-Phase Extraction (SPE) for Herbal Extracts

    • Sample Pre-treatment: Extract the ground herbal material (e.g., from Paeonia lactiflora) using 70% ethanol or methanol.[11][12] Evaporate the solvent and reconstitute the residue in 10% methanol in water.

    • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 column volume of methanol, followed by 1 column volume of water.

    • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 10-20% methanol in water) to remove highly polar interferences.

    • Elution: Elute this compound using a stronger solvent, such as 80-100% methanol or acetonitrile.

    • Final Step: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis. This protocol helps to remove sugars, salts, and other polar compounds that can cause ion suppression.

  • Protocol 3: Assessing Matrix Effects

    • Prepare a blank matrix sample by performing the full extraction procedure on a sample known to not contain this compound.

    • Prepare two sets of calibration standards: one in pure solvent and one in the extracted blank matrix (matrix-matched standards).

    • Analyze both sets of standards.

    • Calculate the matrix effect (ME) using the formula: ME (%) = (Slope of matrix-matched curve / Slope of solvent curve) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. If the ME is significant (e.g., outside 80-120%), using matrix-matched standards for quantification is essential for accurate results.

References

Validation & Comparative

Unveiling the Promise of Synthetic Paeonilactone C: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds offers a gateway to enhanced therapeutic interventions. This guide provides a comprehensive comparison of the anticipated biological activities of synthetic Paeonilactone C, drawing upon experimental data from its natural counterpart and the well-studied related compound, Paeonol. The evidence strongly suggests that synthetic this compound holds significant potential as an anti-inflammatory, antioxidant, and anti-tumor agent.

This compound is a naturally occurring monolactone. While direct experimental data on the synthetic form is emerging, the biological activities of its constituent components and related molecules provide a robust framework for predicting its therapeutic efficacy. The lactone functional group is a common feature in many biologically active natural and synthetic compounds, known to exhibit a range of effects including anti-inflammatory and anti-tumor properties.[1][2][3][4] Furthermore, Paeonol, a key structural element of this compound, has been extensively studied and shown to possess a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[5][6][7][8]

Comparative Analysis of Biological Activities

The biological activities of synthetic this compound can be inferred from the known properties of natural lactones and Paeonol. This comparison is based on the principle that the biological activity of a synthetic compound is expected to mirror that of its natural isomer.[9][10]

Anti-Inflammatory Activity

Paeonol is a well-documented anti-inflammatory agent.[11][12][13] It exerts its effects by modulating key inflammatory pathways, including the NF-κB and MAPK/ERK/p38 signaling pathways.[7][12] Studies have shown that Paeonol can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13] The anti-inflammatory potential of various natural and synthetic lactones has also been established.[1][2] Therefore, synthetic this compound is anticipated to exhibit potent anti-inflammatory effects.

Table 1: Comparison of Anti-Inflammatory Activity

Compound/ExtractModelKey FindingsReference
Paeonol Carrageenan-evoked thermal hyperalgesiaAnalgesic and anti-inflammatory effects[14]
Paeonol Human peripheral blood mononuclear cellsReduced production of MCP-1 and TNF-α[15]
Paeonol Analogues Complete Freund's adjuvant-induced arthritis in miceScavenging of free radicals and inhibition of lipid mediators[11]
Paeonol Lincomycin-induced antibiotic-associated diarrhea in miceReduced nitric oxide production and levels of IL-6 and TNF-α[13]
Antioxidant Activity

Oxidative stress is a key contributor to various pathological conditions. Paeonol has demonstrated significant antioxidant properties by scavenging free radicals and reducing oxidative stress.[5][8] Phenolic compounds, such as Paeonol, are known for their potent antioxidant capabilities.[16] The evaluation of antioxidant capacity is commonly performed using assays such as DPPH and ABTS radical scavenging.[16][17][18]

Table 2: Comparison of Antioxidant Activity

Compound/ExtractAssayIC50 / ActivityReference
Paeonia japonica EtOAc fraction DPPH radical scavenging11.09 ± 0.12 µg/mL[16]
Paeonol Weak MAO-A and MAO-B inhibitorIC50 of 54.6 μM and 42.5 μM respectively[14]
Arylmethyl dimedone DPPH radical scavengingIC50 = 23.0 μM[19]
Usnic acid DPPH radical scavengingIC50 = 49.5 μg/mL[19]
Anti-Tumor Activity

Both Paeonol and various lactones have shown promising anti-tumor activities.[1][2][20][21][22] The underlying mechanisms include the induction of apoptosis, inhibition of cell proliferation and metastasis, and regulation of tumor immunity.[20][22] Paeonol has been shown to exert anti-tumor effects against various cancer cell lines by modulating signaling pathways such as PI3K/AKT and NF-κB.[20]

Table 3: Comparison of Anti-Tumor Activity

CompoundCancer Cell LineMechanism of ActionReference
Paeonol Gastric cancer cells (MFC and SGC-7901)Dose-dependently induced growth inhibition and arrest[8]
Paeonol Renal cell carcinoma (786-O)Inhibited proliferation, migration, and invasion; promoted apoptosis[21]
Paeonol Colorectal cancer cellsInduced G0/G1 phase arrest and apoptosis via Wnt/β-catenin pathway[20]
Lesbicoumestan (natural compound) Human leukemia cellsInduced degradation of MALT1, leading to NF-κB inhibition[23]
Hirsutenone (natural compound) Prostate cancer cell lines (LNCaP and PC-3)High cytotoxic activity, significant NF-κB inhibitory ability[23]

Experimental Protocols

The confirmation of the biological activity of synthetic this compound would involve a series of established in vitro and in vivo experiments.

Anti-Inflammatory Assays
  • Nitric Oxide (NO) Production Assay: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence and absence of the test compound. The amount of NO produced is measured using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.[18]

  • Cytokine Production Measurement: Human peripheral blood mononuclear cells (PBMCs) are stimulated with a pro-inflammatory agent (e.g., Angiotensin II). The levels of cytokines like TNF-α and MCP-1 in the cell culture supernatant are quantified using ELISA kits.[15]

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the compound to donate an electron and scavenge the stable DPPH radical is measured spectrophotometrically. The percentage of inhibition is calculated to determine the antioxidant capacity.[18]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the ABTS radical cation. The results are often expressed as Trolox equivalent antioxidant capacity (TEAC).[17]

Anti-Tumor Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses the metabolic activity of cells and is used to measure cell proliferation and cytotoxicity. A decrease in cell viability upon treatment with the compound indicates potential anti-tumor activity.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): Flow cytometry is used to differentiate between viable, apoptotic, and necrotic cells after treatment with the test compound. An increase in the apoptotic cell population suggests an anti-cancer effect.

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis synth Synthetic this compound anti_inflam Anti-inflammatory (NO, Cytokine Assays) synth->anti_inflam antioxidant Antioxidant (DPPH, ABTS Assays) synth->antioxidant anti_tumor Anti-tumor (MTT, Apoptosis Assays) synth->anti_tumor animal_models Animal Models of Inflammation, Cancer anti_inflam->animal_models anti_tumor->animal_models data_analysis Statistical Analysis & Interpretation animal_models->data_analysis signaling_pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway stimulus->NFkB activates MAPK MAPK Pathway stimulus->MAPK activates PLC This compound PLC->NFkB inhibits PLC->MAPK inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->cytokines promotes production MAPK->cytokines promotes production inflammation Inflammation cytokines->inflammation comparison_flow cluster_natural Natural Compounds cluster_synthetic Synthetic Compound cluster_activity Predicted Biological Activity nat_paeonilactone Natural this compound syn_paeonilactone Synthetic this compound nat_paeonilactone->syn_paeonilactone Structural Analog bioactivity Anti-inflammatory Antioxidant Anti-tumor nat_paeonilactone->bioactivity Exhibits paeonol Paeonol paeonol->nat_paeonilactone Key Component paeonol->bioactivity Exhibits syn_paeonilactone->bioactivity Predicted to Exhibit

References

A Comparative Analysis of Paeonilactone C and Other Paeoniflorin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Paeonilactone C with other derivatives of paeoniflorin, a major active component of Paeonia lactiflora (white peony) root. The focus is on their comparative biological activities, supported by experimental data, to aid in research and development of novel therapeutics. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key signaling pathways.

Structural and Functional Overview

Paeoniflorin, a monoterpene glycoside, has been the subject of extensive research for its diverse pharmacological effects, including neuroprotective and anti-inflammatory activities. However, its clinical application can be limited by factors such as low membrane permeability. This has led to the investigation of its various natural and synthetic derivatives, including this compound, albiflorin, and Paeoniflorin-6′-O-benzene sulfonate (CP-25), with the aim of identifying compounds with improved efficacy and pharmacokinetic profiles.

This compound is a lactone-containing derivative, while albiflorin is an isomer of paeoniflorin. Paeoniflorin-6′-O-benzene sulfonate (CP-25) is a synthetic derivative designed to enhance lipophilicity and bioavailability. These structural variations influence their biological activities and mechanisms of action.

Comparative Analysis of Biological Activities

This section presents a comparative summary of the anti-inflammatory and neuroprotective effects of this compound and other paeoniflorin derivatives based on available experimental data.

Anti-inflammatory Activity

The anti-inflammatory properties of paeoniflorin and its derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayModelKey FindingsReference
Paeoniflorin Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 macrophagesIC50: 2.2 x 10⁻⁴ mol/L[1][2]
PGE2 Production InhibitionLPS-induced RAW 264.7 macrophages27.56% inhibition[1][2]
TNF-α Production InhibitionLPS-induced RAW 264.7 macrophages20.57% inhibition[1][2]
IL-6 Production InhibitionLPS-induced RAW 264.7 macrophages29.01% inhibition[1][2]
Albiflorin Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 macrophagesIC50: 1.3 x 10⁻² mol/L[1][2]
PGE2 Production InhibitionLPS-induced RAW 264.7 macrophages12.94% inhibition[1][2]
TNF-α Production InhibitionLPS-induced RAW 264.7 macrophages15.29% inhibition[1][2]
IL-6 Production InhibitionLPS-induced RAW 264.7 macrophages10.78% inhibition[1][2]
Paeoniflorin-6′-O-benzene sulfonate (CP-25) Cytokine Production InhibitionIn vivo and in vitro modelsReduces levels of IL-17A, IFN-γ, TNF-α, IL-22, IL-23[3][4][5]
This compound N/AN/AQuantitative data on anti-inflammatory activity is not readily available in the reviewed literature.

Note: IC50 represents the half-maximal inhibitory concentration.

Based on the available data, paeoniflorin demonstrates more potent inhibition of nitric oxide production compared to albiflorin, with a significantly lower IC50 value. Paeoniflorin also shows a higher percentage of inhibition for PGE2, TNF-α, and IL-6 production in LPS-stimulated macrophages. CP-25 has been shown to reduce a range of inflammatory cytokines, suggesting a broad anti-inflammatory profile.

Neuroprotective Activity

The neuroprotective effects of these compounds are often assessed by their ability to protect neuronal cells from various insults, such as oxidative stress (e.g., induced by H₂O₂) or excitotoxicity.

Table 2: Comparison of Neuroprotective Activity

CompoundAssayModelKey FindingsReference
This compound Cell ViabilityH₂O₂-induced neurotoxicity in primary rat cortical cellsSignificantly protected cells from H₂O₂-induced neurotoxicity. Quantitative data is not available.
Paeoniflorin Multiple assaysVarious in vitro and in vivo models of neurodegenerative diseasesExerts neuroprotective effects through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.[6][7][8]
Albiflorin Cell ViabilityMPP+-induced neurotoxicity in SH-SY5Y cellsIC50: 484.7 μM[6]
Inflammatory Cytokine mRNA ExpressionOGD/R-induced PC12 cellsSignificantly reduced mRNA levels of IL-1β, IL-6, and TNF-α at concentrations of 5, 10, and 20 μM.[9]
Paeoniflorin-6′-O-benzene sulfonate (CP-25) N/AN/APrimarily studied for its anti-inflammatory and immunomodulatory effects. Neuroprotective data is limited.

Note: IC50 in this context refers to the concentration at which 50% of the neurotoxic effect is inhibited.

While direct quantitative comparison is challenging due to the lack of standardized studies, the available data suggests that both this compound and albiflorin possess neuroprotective properties. Albiflorin's neuroprotective effects have been quantified, demonstrating its ability to protect neuronal cells and reduce inflammatory markers. This compound has shown significant neuroprotection, though quantitative measures are needed for a direct comparison. Paeoniflorin itself has a well-documented, broad-spectrum neuroprotective profile.

Key Signaling Pathways

The biological activities of paeoniflorin and its derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

Anti-inflammatory Signaling Pathways

A common mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

G General Anti-inflammatory Signaling Pathway of Paeoniflorin Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Activates Transcription Paeoniflorin_Derivatives Paeoniflorin Derivatives Paeoniflorin_Derivatives->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by paeoniflorin derivatives.

Paeoniflorin and its derivatives can also modulate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are also involved in the inflammatory response.[3]

Neuroprotective Signaling Pathways

The neuroprotective effects of these compounds are often associated with the activation of antioxidant and pro-survival pathways. The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway is a key player in promoting cell survival and inhibiting apoptosis. Furthermore, the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway is a critical defense mechanism against oxidative stress.

G Key Neuroprotective Signaling Pathways Paeoniflorin_Derivatives Paeoniflorin Derivatives PI3K PI3K Paeoniflorin_Derivatives->PI3K Activates Nrf2 Nrf2 Paeoniflorin_Derivatives->Nrf2 Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Activation of PI3K/Akt and Nrf2-ARE pathways by paeoniflorin derivatives.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound, paeoniflorin, etc.) and a vehicle control.

  • After the desired incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite (a stable and quantifiable breakdown product of NO) in biological samples.

Protocol:

  • Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with test compounds and/or an inflammatory stimulus (e.g., LPS).

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

  • Wash the plate to remove unbound antibody and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash again and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • The cytokine concentration is determined from the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Lyse the treated cells to extract total proteins.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-NF-κB, total NF-κB, phospho-Akt, total Akt).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • The relative protein expression is quantified by densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

G General Experimental Workflow for Biological Activity Assessment Cell_Culture Cell Culture (e.g., RAW 264.7, SH-SY5Y) Treatment Treatment with Paeoniflorin Derivatives and/or Stimulus (LPS, H2O2) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess) Supernatant_Collection->NO_Assay ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Western_Blot Protein Analysis (Western Blot) Cell_Lysis->Western_Blot

Caption: A generalized workflow for assessing the biological activities of paeoniflorin derivatives.

Conclusion

This guide provides a comparative overview of this compound and other paeoniflorin derivatives, highlighting their anti-inflammatory and neuroprotective activities. The available data suggests that structural modifications to the paeoniflorin scaffold can significantly influence biological efficacy. While paeoniflorin and albiflorin have been more extensively studied and quantified, this compound shows promise as a neuroprotective agent.

For a more definitive comparison, further research is required to generate quantitative data on the biological activities of this compound using standardized experimental protocols. Such studies will be invaluable for identifying the most promising paeoniflorin derivatives for future drug development. The elucidation of their mechanisms of action through the detailed analysis of signaling pathways will further guide the rational design of novel and more potent therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Bioactive Compounds from Paeonia lactiflora in an Anti-Inflammasome Assay

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Albiflorin and Paeoniflorin, two closely related monoterpene glycosides isolated from the roots of Paeonia lactiflora. The comparison focuses on their respective anti-inflammatory activities in the widely utilized lipopolysaccharide (LPS)-induced RAW 264.7 macrophage assay.

Albiflorin and Paeoniflorin, sharing a similar chemical scaffold, are principal bioactive constituents of Paeonia lactiflora, a plant with a long history in traditional medicine for treating inflammatory conditions.[1][2] This guide synthesizes experimental data to objectively compare their efficacy in modulating key inflammatory mediators.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of Albiflorin and Paeoniflorin were evaluated in LPS-stimulated RAW 264.7 macrophages, a standard in vitro model for assessing inflammatory responses. The key parameters measured include the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2 respectively, were assessed at both the gene and protein levels.

Quantitative Data Summary

The following table summarizes the comparative inhibitory effects of Albiflorin and Paeoniflorin on various inflammatory markers in LPS-induced RAW 264.7 cells.

ParameterAlbiflorinPaeoniflorinReference
Inhibition of NO Production 17.35%17.61%[1][3]
IC50 for NO Production 1.3 x 10⁻² mol/L2.2 x 10⁻⁴ mol/L[1][2]
Inhibition of PGE2 Production 12.94%27.56%[1][2]
Inhibition of TNF-α Production 15.29%20.57%[1][2]
Inhibition of IL-6 Production 10.78%29.01%[1][2]
Inhibition of iNOS Gene Expression 58.36%35.65%[1][2]
Inhibition of COX-2 Gene Expression 47.64%38.08%[1][2]
Inhibition of COX-2 Protein Expression 17.21%50.98%[1][2]

Note: All percentage inhibition values are reported at a concentration of 10⁻⁵ mol/L, as compared to the LPS-induced group.

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were pre-treated with various concentrations of Albiflorin or Paeoniflorin (typically ranging from 10⁻⁸ to 10⁻⁵ mol/L) for a specified period before stimulation with lipopolysaccharide (LPS) (0.2 mg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay:

  • NO production was quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • The absorbance at 540 nm was measured, and the nitrite concentration was determined from a sodium nitrite standard curve.

3. Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production Assays:

  • The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants were measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Quantitative Real-Time Reverse-Transcription Polymerase Chain Reaction (qRT-PCR):

  • Total RNA was extracted from the cells, and cDNA was synthesized.

  • qRT-PCR was performed to determine the relative mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6. Gene expression was normalized to a housekeeping gene (e.g., β-actin).

5. Western Blot Analysis:

  • Cell lysates were prepared, and protein concentrations were determined.

  • Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against COX-2 and a loading control (e.g., β-actin).

  • Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of Albiflorin and Paeoniflorin are primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Albiflorin Albiflorin Albiflorin->IKK inhibits Paeoniflorin Paeoniflorin Paeoniflorin->IKK inhibits

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway and the inhibitory action of Albiflorin and Paeoniflorin.

The following diagram illustrates the general experimental workflow used to compare the anti-inflammatory effects of Albiflorin and Paeoniflorin.

Experimental Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays RAW_cells RAW 264.7 Cells Pretreatment Pre-treatment with Albiflorin or Paeoniflorin RAW_cells->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation NO_Assay Griess Assay (NO) LPS_Stimulation->NO_Assay ELISA ELISA (PGE2, TNF-α, IL-6) LPS_Stimulation->ELISA qRT_PCR qRT-PCR (Gene Expression) LPS_Stimulation->qRT_PCR Western_Blot Western Blot (Protein Expression) LPS_Stimulation->Western_Blot Data_Analysis Data Analysis and Comparison NO_Assay->Data_Analysis ELISA->Data_Analysis qRT_PCR->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for comparing the anti-inflammatory effects of Albiflorin and Paeoniflorin in LPS-stimulated RAW 264.7 macrophages.

References

Validating the Therapeutic Target of Paeonilactone C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific literature reveals a notable scarcity of specific research focused on the therapeutic target validation of Paeonilactone C. While related compounds from the Paeonia lactiflora plant, such as Paeoniflorin and Paeonol, have been investigated for their biological activities, direct experimental validation of the molecular targets and signaling pathways specifically modulated by this compound is not well-documented in publicly accessible studies.

This lack of specific data for this compound prevents a detailed comparative analysis as requested, including the presentation of quantitative data, experimental protocols, and validated signaling pathways. The scientific community has yet to extensively publish on the precise mechanisms of action for this particular compound.

As a result, it is not possible to provide a comparison guide that objectively assesses the performance of this compound against other alternatives with supporting experimental data at this time. Further research and publication of findings are necessary to elucidate the therapeutic targets of this compound and its potential pharmacological applications.

For researchers, scientists, and drug development professionals interested in this area, this represents a significant knowledge gap and an opportunity for novel investigation into the therapeutic potential of this compound. Future studies would need to focus on target identification, validation through robust experimental methodologies, and elucidation of the downstream signaling cascades.

Paeoniflorin vs. Methotrexate for Rheumatoid Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Paeoniflorin, a natural compound, and Methotrexate, a standard disease-modifying antirheumatic drug (DMARD), for the treatment of rheumatoid arthritis (RA). The comparison is based on available preclinical and clinical data to inform research and drug development efforts.

Efficacy Comparison

The following tables summarize the efficacy of Paeoniflorin and Methotrexate in preclinical and clinical studies. It is important to note that direct head-to-head clinical trials of Paeoniflorin monotherapy versus Methotrexate monotherapy are limited. The available data for Paeoniflorin is primarily from preclinical animal models, while Methotrexate has been extensively studied in both animal models and human clinical trials.

Table 1: Preclinical Efficacy in Animal Models of Rheumatoid Arthritis

ParameterPaeoniflorinMethotrexate
Animal Model Collagen-Induced Arthritis (CIA) in rats[1][2]Collagen-Induced Arthritis (CIA) in mice[3], Adjuvant-Induced Arthritis (AIA) in rats[4]
Dosage 10 and 20 mg/kg/day[1]20 mg/kg/week (subcutaneous)[3]
Reduction in Arthritis Score Significant decrease at 2 and 3 weeks of treatment (P<0.01)[1]Significant reduction in disease activity scores (P=0.03)[3]
Effect on Inflammatory Markers Reduced levels of TNF-α, IL-1β, and IL-6 (P<0.01)[1]Reduction in inflammatory markers[4]
Effect on Pain Threshold Significantly increased pain threshold at 3 weeks (P<0.01)[1]Not explicitly reported in the provided search results

Table 2: Clinical Efficacy in Rheumatoid Arthritis Patients

ParameterPaeoniflorin (as Total Glucosides of Peony - TGP*)Methotrexate
Study Design Primarily studied in combination with Methotrexate[5]Numerous randomized controlled trials (RCTs) as monotherapy and in combination[6][7][8]
Dosage Not established as a monotherapyTypical starting dose of 7.5-15 mg/week, titrated up to 25-30 mg/week[6]
ACR20 Response Rate Not available for monotherapyVaries depending on the study, but monotherapy can achieve ACR20 in a significant portion of patients[8][9][10][11]
ACR50 Response Rate Not available for monotherapyLower than ACR20, but still observed in a subset of patients on monotherapy[8][9][10]
ACR70 Response Rate Not available for monotherapyAchieved in a smaller percentage of patients on monotherapy[8][9][10]

*Total Glucosides of Peony (TGP) is an extract from the root of Paeonia lactiflora, with Paeoniflorin being the major active component[12]. Clinical trials have primarily investigated TGP, often in combination with Methotrexate[5][13][14].

Experimental Protocols

Paeoniflorin in a Rat Model of Rheumatoid Arthritis

A commonly used preclinical model to evaluate the efficacy of anti-arthritic compounds is the Collagen-Induced Arthritis (CIA) model in rats.

  • Induction of Arthritis: Male Sprague-Dawley rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is typically given 21 days after the primary immunization.

  • Treatment: Paeoniflorin is administered orally or intraperitoneally at doses ranging from 5 to 20 mg/kg per day, starting from the day of the second immunization and continuing for a specified period, often 3 weeks[1].

  • Efficacy Assessment:

    • Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0 to 4, with a maximum possible score of 16 per animal. Scoring is based on the degree of erythema, swelling, and ankylosis of the joints[1].

    • Paw Swelling: Paw volume is measured using a plethysmometer.

    • Pain Threshold: The nociceptive threshold is assessed using a paw pressure or thermal stimulation test[1].

    • Histopathology: At the end of the study, ankle joints are collected for histological examination to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

    • Biochemical Markers: Blood and tissue samples are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators[1].

Methotrexate in a Mouse Model of Rheumatoid Arthritis

The Collagen-Induced Arthritis (CIA) model in mice is also frequently used to study the effects of Methotrexate.

  • Induction of Arthritis: DBA/1J mice are immunized with an emulsion of chicken type II collagen and complete Freund's adjuvant. A booster injection is given 19 days later[3].

  • Treatment: Methotrexate is administered subcutaneously at doses ranging from 2 to 50 mg/kg weekly, starting from the first signs of disease activity[3].

  • Efficacy Assessment:

    • Disease Activity Score (DAS): A composite score based on paw swelling and grip strength.

    • Paw Volume: Measurement of paw swelling.

    • Histopathology: Joint tissues are examined for inflammation and damage.

    • Biochemical Markers: Analysis of inflammatory markers in blood and tissue.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a key signaling pathway targeted by Paeoniflorin in the context of rheumatoid arthritis and a typical experimental workflow for evaluating its efficacy in an animal model.

Paeoniflorin_Signaling_Pathway LPS LPS/Collagen TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Inflammation Inflammation & Joint Destruction Cytokines->Inflammation Paeoniflorin Paeoniflorin Paeoniflorin->NFkB Inhibits Experimental_Workflow Induction Induction of Arthritis (Collagen Injection) Grouping Random Animal Grouping (Control, Model, Treatment) Induction->Grouping Treatment Drug Administration (Paeoniflorin or Vehicle) Grouping->Treatment Monitoring Monitor Arthritis Progression (Arthritis Score, Paw Swelling) Treatment->Monitoring Analysis Endpoint Analysis (Histopathology, Cytokine Levels) Monitoring->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

Validating RNA-Seq Data Following Paeonilactone C Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Scope of this Guide: Direct, publicly available RNA-seq datasets and their subsequent validation for Paeonilactone C are currently limited. This guide, therefore, leverages experimental data from studies on Paeonol , a structurally similar and key bioactive component isolated from the same plant genus (Paeonia). The validation methodologies and signaling pathways discussed for Paeonol are highly relevant and provide a robust framework for researchers investigating this compound.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating RNA-sequencing (RNA-seq) data following treatment with this compound or its close analog, Paeonol. Below, we compare common validation techniques and present supporting experimental data and protocols.

Data Presentation: A Comparative Overview of Validation Targets

Validation of RNA-seq data is crucial to confirm the observed changes in gene expression. Below is a summary of genes and proteins frequently modulated by Paeonol, which are strong candidates for validation studies involving this compound. These have been validated using techniques such as quantitative real-time PCR (qPCR), Western Blot, and ELISA.

Target Gene/ProteinBiological ProcessTreatment ContextValidation MethodObserved Effect
TNF-α InflammationLipopolysaccharide (LPS)-stimulated macrophagesqPCR, ELISADownregulation
IL-6 InflammationLPS-stimulated macrophagesqPCR, ELISADownregulation
IL-1β InflammationLPS-stimulated macrophagesqPCR, ELISADownregulation
COX-2 InflammationVarious inflammatory modelsqPCR, Western BlotDownregulation
iNOS InflammationLPS-stimulated macrophagesqPCR, Western BlotDownregulation
NF-κB (p65) Inflammation, Cell SurvivalVarious inflammatory and cancer modelsWestern Blot (nuclear translocation)Inhibition of activation
MAPK (p38, ERK, JNK) Inflammation, ApoptosisVarious cellular stress modelsWestern Blot (phosphorylation status)Inhibition of phosphorylation
PI3K/Akt Cell Survival, ProliferationCancer cell linesWestern Blot (phosphorylation status)Inhibition of phosphorylation
Bcl-2 ApoptosisCancer cell linesqPCR, Western BlotDownregulation
Bax ApoptosisCancer cell linesqPCR, Western BlotUpregulation
Caspase-3 ApoptosisCancer cell linesWestern Blot (cleavage)Upregulation of cleaved form

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable validation of RNA-seq data. Below are representative protocols for commonly used validation techniques.

Quantitative Real-Time PCR (qPCR)

This technique is used to validate changes in mRNA expression levels of target genes identified by RNA-seq.

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in 6-well plates.

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce the biological response (e.g., stimulate with 1 µg/mL LPS for inflammatory studies).

    • Incubate for a further 6-24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a TRIzol-based reagent or a commercial kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

    • Perform the qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

    • Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.

Western Blot Analysis

Western blotting is used to validate changes in protein expression and activation (e.g., phosphorylation) of target proteins.

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for qPCR.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to measure the concentration of secreted proteins, such as cytokines, in the cell culture supernatant.

  • Sample Collection:

    • Following cell treatment as described above, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any detached cells or debris.

  • ELISA Procedure:

    • Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).

    • Follow the manufacturer's protocol, which typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Incubating with a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

    • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by Paeonol and a typical experimental workflow for RNA-seq data validation.

experimental_workflow cluster_validation Validation Methods treatment Cell Culture & This compound Treatment induction Induction of Biological Response (e.g., LPS Stimulation) treatment->induction rna_extraction RNA Extraction induction->rna_extraction rna_seq RNA-Sequencing rna_extraction->rna_seq data_analysis Bioinformatic Analysis (Differential Gene Expression) rna_seq->data_analysis validation Validation of Differentially Expressed Genes data_analysis->validation qPCR qPCR (mRNA Expression) western_blot Western Blot (Protein Expression) elisa ELISA (Secreted Proteins)

Experimental workflow for RNA-seq and subsequent validation.

signaling_pathway node_stimulus node_stimulus node_plc This compound mapk MAPK (p38, ERK, JNK) node_plc->mapk pi3k PI3K/Akt node_plc->pi3k ikk IKK node_plc->ikk node_pathway node_pathway node_tf node_tf node_response node_response lps LPS tlr4 TLR4 lps->tlr4 tlr4->mapk tlr4->pi3k tlr4->ikk inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) mapk->inflammatory_genes pi3k->inflammatory_genes ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb->inflammatory_genes translocates to nucleus

Inhibitory effect of this compound on inflammatory signaling pathways.

A Comparative Analysis of the Neuroprotective Effects of Paeoniflorin and Albiflorin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective agent research, compounds derived from traditional medicine are receiving increasing attention. Among these, paeoniflorin and albiflorin, two structurally isomeric monoterpene glycosides extracted from the root of Paeonia lactiflora (white peony), have demonstrated significant potential in mitigating neuronal damage. This guide provides a detailed comparison of the neuroprotective effects of these two compounds, supported by experimental data, to aid researchers and drug development professionals in their evaluation.

Comparative Efficacy in Neuroprotection

Both paeoniflorin and albiflorin exhibit robust protective effects against glutamate-induced neurotoxicity in neuronal cell models. However, key differences in their mechanisms of action suggest distinct therapeutic potentials. A pivotal study directly comparing their effects on differentiated PC12 cells exposed to glutamate revealed that while both compounds significantly ameliorated the reduction in cell viability, reversed nuclear and mitochondrial apoptotic changes, reduced the accumulation of reactive oxygen species (ROS), and improved the Bcl-2/Bax ratio, their impact on calcium signaling pathways diverged[1].

Key Findings:

  • Shared Protective Mechanisms: Both paeoniflorin and albiflorin enhance the phosphorylation of AKT and its downstream target, glycogen synthase kinase-3β (GSK-3β), a critical pathway in promoting cell survival[1].

  • Divergent Effects on Calcium Homeostasis: A significant distinction lies in their modulation of intracellular calcium levels. Paeoniflorin was found to suppress glutamate-induced intracellular Ca2+ overload and the subsequent expression of calcium/calmodulin-dependent protein kinase II (CaMKII), a key mediator of excitotoxic neuronal death. In contrast, albiflorin did not exhibit this effect[1].

This differential activity on calcium signaling suggests that while both compounds are effective neuroprotectants, paeoniflorin may offer a broader spectrum of action by directly targeting excitotoxicity-mediated calcium dysregulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from experimental studies on the neuroprotective effects of paeoniflorin and albiflorin.

Parameter Paeoniflorin Albiflorin Experimental Model Reference
Cell Viability (vs. Glutamate) Significantly increasedSignificantly increasedDifferentiated PC12 cells[1]
Bcl-2/Bax Ratio (vs. Glutamate) Significantly increasedSignificantly increasedDifferentiated PC12 cells[1]
AKT Phosphorylation EnhancedEnhancedDifferentiated PC12 cells[1]
Intracellular Ca2+ Overload SuppressedNo significant effectDifferentiated PC12 cells[1]
CaMKII Expression SuppressedNo significant effectDifferentiated PC12 cells[1]
Glutamate Release Inhibition (IC50) Not reported in direct comparison18 µMRat cerebral cortex synaptosomes[2]

Mechanistic Insights: Signaling Pathways

The neuroprotective actions of paeoniflorin and albiflorin are mediated through multiple signaling pathways. While they share the activation of the pro-survival PI3K/Akt pathway, their downstream effects and interactions with other pathways show notable differences.

Paeoniflorin's Neuroprotective Signaling

Paeoniflorin's neuroprotection against glutamate-induced excitotoxicity involves the activation of the PI3K/Akt pathway, which in turn modulates downstream apoptotic machinery. A key distinguishing feature is its ability to regulate intracellular calcium homeostasis, thereby preventing the activation of CaMKII and subsequent cell death cascades.

Paeoniflorin_Pathway Glutamate Glutamate Ca_overload Intracellular Ca2+ Overload Glutamate->Ca_overload Paeoniflorin Paeoniflorin Paeoniflorin->Ca_overload PI3K_Akt PI3K/Akt Pathway Paeoniflorin->PI3K_Akt CaMKII CaMKII Activation Ca_overload->CaMKII Apoptosis Apoptosis CaMKII->Apoptosis PI3K_Akt->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Paeoniflorin's dual action on apoptosis and calcium signaling.
Albiflorin's Neuroprotective Signaling

Albiflorin also promotes neuronal survival through the activation of the PI3K/Akt pathway. Additionally, studies have shown its ability to inhibit glutamate release from nerve terminals, which is a significant mechanism for reducing excitotoxicity. This action is mediated through the depression of P/Q-type calcium channels and Protein Kinase A (PKA) activity.

Albiflorin_Pathway Albiflorin Albiflorin PQ_Ca_Channel P/Q-type Ca2+ Channels Albiflorin->PQ_Ca_Channel PKA PKA Activity Albiflorin->PKA PI3K_Akt PI3K/Akt Pathway Albiflorin->PI3K_Akt Glutamate_Release Glutamate Release PQ_Ca_Channel->Glutamate_Release PKA->Glutamate_Release Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Albiflorin's mechanisms via glutamate release and cell survival pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Culture and Treatment
  • Cell Line: Differentiated PC12 cells are commonly used as a model for neuronal studies.

  • Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Differentiation can be induced by treatment with nerve growth factor (NGF).

  • Treatment Protocol: For neuroprotection assays, cells are pre-treated with various concentrations of paeoniflorin or albiflorin for a specified period (e.g., 2 hours) before being exposed to glutamate (e.g., 10 mM) for 24 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • Cells are incubated for 4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into an insoluble purple formazan product.

    • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Calcium ([Ca2+]i)

Intracellular calcium levels are measured using fluorescent calcium indicators like Fura-2 AM.

  • Procedure:

    • Cells are loaded with Fura-2 AM (e.g., 5 µM) for a specified time (e.g., 30-60 minutes) at 37°C.

    • After loading, cells are washed with a balanced salt solution to remove extracellular dye.

    • Fluorescence is measured using a fluorescence spectrophotometer or a fluorescence microscope with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio) is calculated, which is proportional to the intracellular calcium concentration.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins, such as AKT.

  • Procedure:

    • Cells are lysed, and protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-AKT) and the total form of the protein.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software, and the level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.

Experimental_Workflow start Start: Differentiated PC12 Cells treatment Pre-treatment: Paeoniflorin or Albiflorin start->treatment insult Induce Neurotoxicity: Glutamate Exposure treatment->insult assays Perform Assays insult->assays mtt MTT Assay (Cell Viability) assays->mtt ca_imaging [Ca2+]i Measurement (Fura-2 AM) assays->ca_imaging western Western Blot (p-AKT/Total AKT) assays->western data_analysis Data Analysis and Comparison mtt->data_analysis ca_imaging->data_analysis western->data_analysis

A generalized workflow for comparing neuroprotective compounds.

Conclusion

Both paeoniflorin and albiflorin are promising neuroprotective agents with demonstrated efficacy in preclinical models of neuronal damage. Their shared ability to activate the pro-survival PI3K/Akt pathway underscores their therapeutic potential. However, the unique capacity of paeoniflorin to modulate intracellular calcium signaling provides an additional layer of neuroprotection against excitotoxicity, which may be advantageous in conditions where calcium dysregulation is a primary pathological driver. In contrast, albiflorin's ability to inhibit presynaptic glutamate release presents another valuable mechanism for mitigating excitotoxic injury. Further in-depth comparative studies, particularly in in vivo models of various neurological disorders, are warranted to fully elucidate their respective therapeutic windows and to guide the selection of the most appropriate candidate for specific neurodegenerative diseases.

References

Safety Operating Guide

Navigating the Disposal of Paeonilactone C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prudent Disposal Practices for Paeonilactone C

Given the absence of detailed toxicity and environmental impact data for this compound, a cautious approach to its disposal is paramount. The following procedures are recommended to ensure safety and compliance.

Step 1: Hazard Assessment

Before initiating any disposal procedure, a thorough risk assessment should be conducted. While a product sheet for a Peony Liquid Extract containing Paeonia Lactiflora Pall Root Extract suggests it is not classified as a hazardous substance, the properties of the pure, isolated this compound may differ.[1] Therefore, it is prudent to handle the compound as a potentially hazardous substance.

Step 2: Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, appropriate PPE should be worn. This includes, but is not limited to:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 3: Waste Segregation and Labeling

Proper segregation and labeling of chemical waste are crucial for safe disposal.

  • Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Designated Container: Place all solid and liquid waste containing this compound into a designated, leak-proof, and clearly labeled waste container.

  • Clear Labeling: The label should include the full chemical name ("this compound"), the quantity, and any known hazards (e.g., "Caution: Toxicity Not Fully Characterized").

Step 4: Disposal Pathway

The recommended disposal pathway for this compound is through a licensed chemical waste disposal company. This ensures that the compound is handled and disposed of in accordance with all applicable federal, state, and local regulations.

  • Small Quantities: For very small quantities, consult your institution's environmental health and safety (EHS) office for specific guidance. They may have protocols for the disposal of non-hazardous natural products.

  • Large Quantities: For larger quantities, arrangement for pickup by a certified hazardous waste contractor is necessary.

Never dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS office and local regulations.

Quantitative Data Summary

As specific quantitative data for the disposal of this compound is unavailable, the following table summarizes general recommendations for laboratory chemical waste.

ParameterRecommendation
Waste Container Type Chemically resistant, sealed container
Labeling Requirements Full chemical name, quantity, hazard statement
Storage of Waste In a designated, well-ventilated, secure area
Disposal Method Licensed chemical waste disposal service

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general protocol for handling laboratory chemical waste of unknown toxicity should be followed. This involves treating the substance as hazardous and entrusting it to a professional waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated assess Assess Hazards (Treat as potentially hazardous) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate and Label Waste ('this compound', Quantity, Hazard) ppe->segregate container Place in Designated, Sealed Waste Container segregate->container consult_ehs Consult Institutional EHS Office for Guidance container->consult_ehs small_q Small Quantity? consult_ehs->small_q Guidance Received ehs_protocol Follow EHS Protocol for Non-Hazardous Natural Products (If applicable) small_q->ehs_protocol Yes prof_disposal Arrange for Professional Chemical Waste Disposal small_q->prof_disposal No / Uncertain end End: Proper Disposal Complete ehs_protocol->end prof_disposal->end

Figure 1. Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Paeonilactone C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Paeonilactone C for research and development purposes. As no specific Safety Data Sheet (SDS) for this compound is currently available, this information is based on the known properties of the structurally similar and co-existing compound, Paeoniflorin, as well as general principles of laboratory safety. It is imperative to handle this compound with caution, assuming it may have similar or additional hazards.

This guide is intended for use by trained professionals, including researchers, scientists, and drug development experts. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Hazard Identification and Precautionary Measures

GHS Hazard Classification (Inferred from Paeoniflorin)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

Precautionary Statements (Inferred from Paeoniflorin) [1][2][3]

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.

EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact, which may cause irritation.[1][2]
Body Protection Impervious lab coatProtects against contamination of personal clothing.[1][2]
Respiratory Protection Suitable respirator (e.g., N95 or higher)Recommended when handling the powder outside of a fume hood to prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risk during the handling of this compound.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][2][4]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.

3.2. Handling the Compound

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the inhalation of any airborne powder.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Aerosols: Be mindful of operations that can create aerosols, such as sonication or vortexing, and perform these within a fume hood.[5]

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean all work surfaces and equipment after use.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[6]

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as solid hazardous waste.

4.2. Disposal Procedure

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "Hazardous Waste" and the name "this compound".

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[2]

Experimental Workflow Diagram

// Node Definitions start [label="Start: Handling this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="1. Preparation\n- Designate work area (fume hood)\n- Verify emergency equipment", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="2. Don Personal Protective Equipment\n- Goggles\n- Gloves\n- Lab Coat\n- Respirator (if needed)", fillcolor="#FBBC05", fontcolor="#202124"]; handling [label="3. Compound Handling\n- Weigh in ventilated enclosure\n- Prepare solutions carefully", fillcolor="#4285F4", fontcolor="#FFFFFF"]; post_handling [label="4. Post-Handling Procedures\n- Decontaminate surfaces\n- Doff PPE correctly\n- Wash hands", fillcolor="#34A853", fontcolor="#FFFFFF"]; waste_gen [label="5. Waste Generation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; segregate [label="6. Segregate Waste\n- Solid Chemical Waste\n- Liquid Chemical Waste\n- Contaminated PPE/Materials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dispose [label="7. Final Disposal\n- Label containers\n- Store in designated area\n- Contact EHS for pickup", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> prep; prep -> ppe; ppe -> handling; handling -> post_handling; post_handling -> waste_gen; waste_gen -> segregate; segregate -> dispose; dispose -> end; }

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paeonilactone C
Reactant of Route 2
Paeonilactone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.